1,5-Dimethyl-1H-pyrazole-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-5(6(9)10)3-7-8(4)2/h3H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTIXLZNJZTGRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361547 | |
| Record name | 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31728-75-3 | |
| Record name | 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid (CAS 31728-75-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with the CAS number 31728-75-3. It belongs to the pyrazole class of compounds, which are known for their diverse biological activities and applications in medicinal chemistry and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its role as a precursor in the development of bioactive molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in a research setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O₂ | [3] |
| Molecular Weight | 140.14 g/mol | [3] |
| CAS Number | 31728-75-3 | [3] |
| Appearance | Solid | [3] |
| Melting Point | 181-183 °C | [3] |
| Predicted pKa | 3.51 ± 0.25 | |
| Solubility | Slightly soluble in water. | |
| InChI | 1S/C6H8N2O2/c1-4-5(6(9)10)3-7-8(4)2/h3H,1-2H3,(H,9,10) | [3] |
| InChI Key | SKTIXLZNJZTGRT-UHFFFAOYSA-N | [3] |
| SMILES | CN1N=CC(=C1C)C(=O)O |
Synthesis
General Experimental Protocol (Hypothetical)
A potential synthesis could be adapted from the preparation of the isomeric 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.[4] The following is a generalized, hypothetical protocol:
Step 1: Condensation to form the pyrazole ester.
-
Ethyl 2-methylacetoacetate is reacted with a methylating agent, followed by treatment with methylhydrazine in a suitable solvent such as ethanol.
-
The reaction mixture is typically stirred at room temperature or heated under reflux to drive the cyclization and formation of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate.
Step 2: Hydrolysis of the ester.
-
The resulting pyrazole ester is then subjected to hydrolysis to yield the carboxylic acid.
-
This is commonly achieved by heating the ester with an aqueous solution of a base, such as sodium hydroxide, followed by acidification with a mineral acid like hydrochloric acid to precipitate the product.
Step 3: Purification.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
A visual representation of a generalized synthetic workflow is provided below.
Caption: Generalized workflow for the synthesis of pyrazole carboxylic acids.
Spectral Data
Detailed experimental spectra for this compound are not widely published. However, based on its chemical structure and data from analogous compounds, the expected spectral characteristics are as follows:
Table 2: Expected Spectral Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | - A singlet for the C-3 proton of the pyrazole ring. - A singlet for the N-methyl protons. - A singlet for the C-5 methyl protons. - A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O. |
| ¹³C NMR | - A signal for the carboxylic acid carbonyl carbon. - Signals for the quaternary carbons of the pyrazole ring (C-4 and C-5). - A signal for the C-3 carbon of the pyrazole ring. - Signals for the N-methyl and C-5 methyl carbons. |
| FT-IR | - A broad O-H stretching band for the carboxylic acid (approx. 2500-3300 cm⁻¹). - A strong C=O stretching band for the carboxylic acid (approx. 1700 cm⁻¹). - C-H stretching and bending vibrations for the methyl groups. - C=N and C=C stretching vibrations characteristic of the pyrazole ring. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (140.14 g/mol ). - Fragmentation patterns consistent with the loss of COOH, CH₃, and other fragments from the parent molecule. |
Biological Activity and Drug Development Applications
While specific biological studies on this compound are limited, the pyrazole scaffold is a well-established pharmacophore in drug discovery and agrochemical development.[1][2] Notably, amides derived from pyrazole carboxylic acids have been successfully developed as fungicides that act by inhibiting succinate dehydrogenase (SDH).[5][6][7]
Potential as a Fungicide Precursor
This compound serves as a key building block for the synthesis of pyrazole carboxamide fungicides. The mechanism of action for this class of fungicides involves the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle of fungi.[5][6][7] Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately, fungal cell death.
The general structure of these fungicides consists of the pyrazole carboxamide core, which binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. The substituents on the pyrazole ring and the amide nitrogen are crucial for the potency and spectrum of activity.
A diagram illustrating the proposed mechanism of action is presented below.
Caption: Inhibition of succinate dehydrogenase by pyrazole carboxamides.
Use in Drug Discovery
The deuterated form of this compound is utilized as a tracer and internal standard in quantitative analyses such as NMR, GC-MS, and LC-MS during the drug development process.[7] The incorporation of stable isotopes can aid in pharmacokinetic and metabolic profiling of drug candidates.[7]
Safety and Handling
This compound is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this chemical.
Table 3: Hazard and Safety Information
| Category | Information | Reference |
| Signal Word | Warning | |
| Hazard Codes | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Codes | P261, P264, P270, P301+P312, P302+P352, P305+P351+P338 | |
| Hazard Classifications | Acute Toxicity 4 (Oral), Eye Irritation 2, Skin Irritation 2, Specific Target Organ Toxicity - Single Exposure 3 | |
| Target Organs | Respiratory system | |
| Storage | Store in a well-ventilated place. Keep container tightly closed. |
It is imperative to consult the Safety Data Sheet (SDS) for complete and detailed safety and handling information before use.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in the fields of agrochemical and pharmaceutical research. Its core pyrazole structure is a key component of a class of potent succinate dehydrogenase inhibitor fungicides. While detailed experimental data for this specific compound is not extensively documented in public literature, this guide provides a comprehensive overview of its known properties and a strong foundation for its use in research and development. Further investigation into its synthesis optimization and specific biological activities could unveil new applications for this versatile molecule.
References
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Analysis of 1,5-Dimethyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural elucidation and characterization are fundamental for its application in research and development. This technical guide provides a comprehensive overview of the expected spectral data (NMR, IR, and Mass Spectrometry) for this compound. While a complete set of publicly available experimental spectra is not available, this document presents predicted data based on established spectroscopic principles and data from analogous structures. Furthermore, it details the standard experimental protocols for acquiring such data.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of similar pyrazole derivatives and general principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0-13.0 | Singlet | 1H | -COOH |
| ~7.8-8.0 | Singlet | 1H | Pyrazole C3-H |
| ~3.8-4.0 | Singlet | 3H | N-CH₃ |
| ~2.4-2.6 | Singlet | 3H | C5-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~165-170 | -COOH |
| ~145-150 | Pyrazole C5 |
| ~138-142 | Pyrazole C3 |
| ~115-120 | Pyrazole C4 |
| ~35-40 | N-CH₃ |
| ~10-15 | C5-CH₃ |
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~2950 | Medium | C-H stretch (Aliphatic) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1550 | Medium | C=N, C=C stretch (Pyrazole ring) |
| ~1450, ~1380 | Medium | C-H bend (Methyl) |
| ~1250 | Strong | C-O stretch (Carboxylic Acid) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 140.06 | [M]⁺ | Molecular Ion |
| 125.04 | [M - CH₃]⁺ | Loss of a methyl group |
| 95.04 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 141.07 | [M+H]⁺ | Protonated molecule (in positive ion mode) |
| 163.05 | [M+Na]⁺ | Sodium adduct (in positive ion mode) |
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a volume of 0.5-0.7 mL. The choice of solvent is critical to avoid obscuring analyte signals.
-
Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Processing: The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. For a carboxylic acid, electrospray ionization (ESI) is a common and effective technique.
-
Ionization: In ESI, the sample solution is sprayed through a charged capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. Both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes can be used.
-
Mass Analysis: The generated ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualizations
The following diagrams illustrate the general workflows for the described spectroscopic techniques.
Navigating the Solubility Landscape of 1,5-Dimethyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic compound with applications in pharmaceutical and agrochemical research. Understanding its solubility in various solvents is critical for designing synthetic routes, developing formulations, and conducting biological assays. This document compiles available solubility data, presents a detailed experimental protocol for its determination, and offers a logical workflow for solvent selection.
Core Physicochemical Properties
This compound (CAS No: 31728-75-3) is a solid, off-white compound with a molecular weight of 140.14 g/mol .[1] Its structure, featuring a pyrazole ring, a carboxylic acid group, and two methyl groups, dictates its solubility behavior, suggesting a degree of polarity and the potential for hydrogen bonding.
Solubility Profile
For related compounds, such as 1-methyl-1H-pyrazole-4-carboxylic acid, enhanced solubility has been noted in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol.[3] It is reasonable to extrapolate that this compound would exhibit similar behavior, showing increased solubility in polar organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Slightly Soluble | [1][2] |
| Polar Organic Solvents (e.g., Methanol, Ethanol, DMSO, Acetone) | Expected to be more soluble than in water | Inferred from related compounds |
| Non-polar Organic Solvents (e.g., Toluene, Hexane) | Expected to have low solubility | Based on molecular structure |
Note: The solubility in organic solvents is an educated estimation based on the behavior of similar pyrazole derivatives and general chemical principles. Experimental verification is highly recommended.
Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The following section details a robust methodology based on the widely accepted shake-flask method, followed by concentration analysis using High-Performance Liquid Chromatography (HPLC). This method is considered the 'gold standard' for determining thermodynamic solubility.[4]
Methodology: Shake-Flask Method and HPLC Analysis
1. Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.
2. Materials:
-
This compound (solid, high purity)
-
Selected solvents (e.g., Water, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide, Ethyl Acetate, Toluene) of HPLC grade or higher
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Analytical balance
3. Procedure:
a. Preparation of Saturated Solutions: i. Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation. ii. Securely cap the vials to prevent solvent evaporation. iii. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
b. Sample Collection and Preparation: i. After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle. ii. Carefully withdraw a sample from the supernatant of each vial using a syringe. iii. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. iv. Dilute the filtered solution with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the HPLC calibration curve.
c. HPLC Analysis: i. Develop a suitable HPLC method for the quantification of this compound. This typically involves selecting an appropriate mobile phase (e.g., a mixture of acetonitrile and water with an acid modifier like formic acid) and a detection wavelength. ii. Prepare a series of standard solutions of known concentrations of the compound. iii. Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. iv. Inject the prepared sample solutions and record their chromatograms. v. Determine the concentration of this compound in the diluted samples using the calibration curve.
d. Calculation of Solubility: i. Calculate the concentration of the saturated solution by taking into account the dilution factor used during sample preparation. ii. Express the solubility in desired units, such as g/100 mL or mol/L.
Logical Workflow for Solvent Selection
The selection of an appropriate solvent is a critical step in many research and development activities. The following diagram illustrates a logical workflow for choosing a suitable solvent for this compound based on the intended application.
Caption: A logical workflow for selecting a suitable solvent for this compound.
References
An In-depth Technical Guide on the Melting Point and Thermal Stability of 1,5-Dimethyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid (CAS No: 31728-75-3), a heterocyclic compound of interest in chemical synthesis and pharmaceutical development. This document details its known melting point and discusses its thermal stability, supported by standardized experimental protocols for thermal analysis.
Core Physicochemical Properties
This compound is a solid, off-white compound with the molecular formula C₆H₈N₂O₂.[1][2] Its key physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 31728-75-3 | [1] |
| Molecular Formula | C₆H₈N₂O₂ | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point (°C) | 181-183 | [1] |
| Predicted pKa | 3.51 ± 0.25 | [2] |
| Water Solubility | Slightly soluble | [2] |
Thermal Stability Analysis
While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not extensively detailed in publicly available literature, the thermal behavior of pyrazole-based carboxylic acids has been a subject of study. Generally, pyrazole rings exhibit significant thermal stability due to their aromatic character.[3]
Thermal decomposition for such compounds typically occurs at temperatures well above the melting point. For related energetic materials based on dinitropyrazole, decomposition begins at temperatures exceeding 170°C, often initiated by reactions involving functional groups like nitro and amino substituents.[3] For this compound, decomposition would likely be initiated by decarboxylation at elevated temperatures.
To definitively determine the thermal stability profile, including onset of decomposition and mass loss stages, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.[4]
Experimental Protocols for Thermal Analysis
The following sections describe standardized methodologies for determining the melting point and thermal decomposition profile of a solid chemical compound like this compound.
Determination of Melting Point via Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides precise data on melting endotherms.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
Instrument Setup: A DSC instrument (e.g., TA Instruments Q600 or Mettler-Toledo DSC) is calibrated using certified standards (e.g., indium).
-
Experimental Conditions:
-
Temperature Program: The sample is heated from ambient temperature (e.g., 30°C) to a temperature above the expected melting point (e.g., 250°C).
-
Heating Rate: A constant heating rate, typically 4-10°C/min, is applied.[5]
-
Atmosphere: The experiment is conducted under an inert nitrogen atmosphere with a constant purge gas flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[4][5]
-
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm peak on the resulting thermogram. The enthalpy of fusion (ΔH) can be calculated from the peak area.
Assessment of Thermal Stability via Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time, providing critical information about its thermal stability and decomposition profile.
Methodology:
-
Sample Preparation: A sample (typically 5-10 mg) is weighed into a ceramic or platinum TGA pan.
-
Instrument Setup: The TGA instrument is tared and calibrated for mass and temperature.
-
Experimental Conditions:
-
Temperature Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-1000°C) at a controlled, linear heating rate (e.g., 10°C/min).
-
Atmosphere: The analysis can be run under an inert (Nitrogen) or oxidative (Air) atmosphere, depending on the desired information.
-
-
Data Analysis: The TGA curve plots percentage mass loss versus temperature. The onset temperature of decomposition indicates the limit of the material's thermal stability. The temperatures at which 5% or 10% mass loss occurs (Td₅, Td₁₀) are often reported as key stability indicators.[6]
Visualization of Experimental Workflow
The logical flow for a comprehensive thermal analysis of this compound is depicted below.
Caption: Workflow for Thermal Property Characterization.
Signaling Pathways
A review of the scientific literature did not identify any established signaling pathways directly involving this compound. Its primary role is as a heterocyclic building block in organic synthesis rather than as a bioactive agent that directly modulates cellular signaling.
References
- 1. This compound 97 31728-75-3 [sigmaaldrich.com]
- 2. This compound CAS#: 31728-75-3 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. iitk.ac.in [iitk.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthetic routes for obtaining 1,5-dimethyl-1H-pyrazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The primary focus is on a reliable three-step synthesis commencing from readily available starting materials. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate practical application in a laboratory setting.
Introduction
Pyrazole-4-carboxylic acids are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their derivatives have shown a wide range of pharmacological activities. The target molecule, this compound (CAS No: 31728-75-3), is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This document outlines a robust and reproducible synthetic pathway, breaking it down into three key stages: formation of an activated enol ether, cyclocondensation to form the pyrazole ring, and subsequent hydrolysis to yield the final carboxylic acid.
Overall Synthetic Workflow
The synthesis is logically divided into three main experimental stages. The workflow begins with the preparation of a key intermediate, ethyl 2-(ethoxymethylidene)-3-oxobutanoate, from basic starting materials. This intermediate is then cyclized with methylhydrazine to form the ethyl ester of the target molecule. The final step involves the hydrolysis of this ester to produce this compound.
Caption: Overall workflow for the synthesis of this compound.
Data Presentation: Summary of Reactions
The following tables summarize the key quantitative data for each step of the synthesis, providing a clear overview of the reagents, conditions, and expected outcomes.
Table 1: Synthesis of Ethyl 2-(ethoxymethylidene)-3-oxobutanoate
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| Ethyl 3-oxobutanoate | 130.14 | 20 g | 1.0 |
| Triethyl orthoformate | 148.20 | 51.1 mL | 2.0 |
| Acetic anhydride | 102.09 | 43.5 mL | 3.0 |
| Product | Molar Mass ( g/mol ) | Yield | Form |
| Ethyl 2-(ethoxymethylidene)-3-oxobutanoate | 186.21 | ~80% | Yellow Oil |
Table 2: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
| Reagent | Molar Mass ( g/mol ) | Amount (Calculated) | Molar Equiv. |
| Ethyl 2-(ethoxymethylidene)-3-oxobutanoate | 186.21 | 22.8 g | 1.0 |
| Methylhydrazine | 46.07 | ~5.9 g | ~1.05 |
| Product | Molar Mass ( g/mol ) | Yield | Form |
| Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate | 168.19 | High (Isomer separation may be needed) | Solid |
Table 3: Hydrolysis of Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
| Reagent | Molar Mass ( g/mol ) | Amount (Calculated) | Molar Equiv. |
| Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate | 168.19 | 1 g | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | ~1.2 g | ~5.0 |
| Product | Molar Mass ( g/mol ) | Yield | Form |
| This compound | 140.14 | >95% | Solid |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis.
Step 1: Synthesis of Intermediate Ethyl 2-(ethoxymethylidene)-3-oxobutanoate
This procedure details the formation of the key enol ether intermediate required for the subsequent cyclization reaction.
Caption: Experimental workflow for the synthesis of the enol ether intermediate.
Methodology:
-
A solution of ethyl 3-oxobutanoate (20 g, 154 mmol), triethyl orthoformate (51.1 mL, 307 mmol), and acetic anhydride (43.5 mL, 461 mmol) is prepared in a suitable reaction vessel.[1]
-
The reaction mixture is heated to 130°C for 5 hours.[1]
-
After the reaction period, the mixture is cooled to room temperature.
-
The mixture is then concentrated under reduced pressure to remove the bulk of the unreacted triethyl orthoformate and acetic anhydride.[1]
-
The crude product is further purified by distillation under reduced pressure (e.g., 6 mbar, 80-128°C) to yield ethyl 2-(ethoxymethylidene)-3-oxobutanoate as a viscous yellow oil (approx. 22.8 g, 80% yield).[1]
Step 2: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
This step involves the critical cyclocondensation reaction to form the pyrazole ring. The reaction of the intermediate with methylhydrazine can lead to two regioisomers (1,3- and 1,5-dimethyl pyrazoles). Reaction conditions can be optimized to favor the desired 1,5-isomer.
Methodology (Adapted from similar syntheses):
-
The intermediate, ethyl 2-(ethoxymethylidene)-3-oxobutanoate (e.g., 10 g, ~54 mmol), is dissolved in a suitable solvent such as ethanol (e.g., 100 mL) in a reaction flask.
-
The solution is cooled in an ice bath to 0-5°C.
-
Methylhydrazine (~2.6 g, ~56 mmol, 1.05 eq) is added dropwise to the cooled solution while maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 12-17 hours) until TLC analysis indicates the consumption of the starting material.[1]
-
The solvent is removed under reduced pressure.
-
The resulting residue is worked up, which may involve partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then dried and concentrated.
-
Purification by column chromatography may be required to separate the desired 1,5-dimethyl isomer from the 1,3-dimethyl isomer and other impurities.
Step 3: Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the target carboxylic acid. This is typically a high-yielding reaction.
Caption: Experimental workflow for the hydrolysis of the pyrazole ester.
Methodology:
-
The ester, ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate, is dissolved in a mixture of methanol and an aqueous solution of sodium hydroxide (e.g., 1M to 30% w/v).[2]
-
The reaction mixture is heated under reflux with stirring for approximately 4 hours, or stirred at room temperature for a longer duration (e.g., 5 hours), until saponification is complete (monitored by TLC).[2]
-
After cooling, the reaction mixture is poured into water and extracted with a non-polar organic solvent like diethyl ether to remove any unreacted starting material or non-acidic byproducts.[2]
-
The aqueous phase is then carefully acidified to a low pH (e.g., pH 1-2) with a strong acid, such as concentrated hydrochloric acid. The carboxylic acid product will precipitate or remain in the aqueous layer.[2]
-
The product is extracted from the acidified aqueous phase using an organic solvent (e.g., diethyl ether or ethyl acetate, 3x volumes).[2]
-
The combined organic phases are washed with water, dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the final product, this compound, typically as a solid with a high yield (>95%).[2]
References
Uncharted Territory: The Antifungal Mechanism of 1,5-Dimethyl-1H-pyrazole-4-carboxylic Acid Remains Undisclosed
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the direct antifungal properties and mechanism of action of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid. This compound is predominantly recognized and utilized as a key intermediate in the synthesis of various pharmaceuticals, most notably the selective COX-2 inhibitor, Celecoxib.
While the pyrazole moiety is a core component of several known antifungal agents, which act through diverse mechanisms such as inhibition of ergosterol biosynthesis or disruption of fungal cell signaling, there is no specific, publicly available research detailing the intrinsic antifungal activity of this compound itself. The scientific community has, to date, focused on its role as a building block for more complex molecules rather than its standalone biological effects on fungal pathogens.
This technical guide, therefore, serves to highlight this knowledge gap and to summarize the established role of this compound, thereby providing a foundation for future research that may explore its potential, as yet undiscovered, antifungal capabilities.
Current Understanding: A Precursor Molecule
This compound is a well-documented precursor in multi-step organic syntheses. Its chemical structure provides a stable and versatile scaffold for the construction of more elaborate molecules with specific biological targets.
Synthesis of Celecoxib
The most prominent application of this compound is in the industrial synthesis of Celecoxib. In this process, the carboxylic acid group is typically activated and then reacted with other reagents to form the characteristic tri-substituted pyrazole ring structure of the final drug product.
Below is a generalized workflow illustrating the role of this compound in a synthetic pathway.
Figure 1. A simplified workflow illustrating the role of this compound as a synthetic intermediate.
Future Directions: A Call for Investigation
The absence of data on the antifungal action of this compound presents a unique research opportunity. Future investigations could explore the following avenues:
-
In Vitro Antifungal Screening: Initial studies should involve screening the compound against a panel of clinically relevant fungal species to determine if it possesses any intrinsic antifungal activity. This would typically involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
-
Mechanism of Action Studies: Should any antifungal activity be identified, subsequent research would be required to elucidate its mechanism of action. This could involve a variety of experimental approaches, such as:
-
Target Identification: Utilizing techniques like affinity chromatography or genetic screening to identify the molecular target(s) within the fungal cell.
-
Cellular Localization: Employing fluorescently labeled versions of the compound to determine its subcellular distribution.
-
Transcriptomic and Proteomic Analysis: Assessing the global changes in gene and protein expression in fungi upon treatment with the compound to identify affected pathways.
-
A potential experimental workflow for such an investigation is outlined below.
Figure 2. A proposed experimental workflow to investigate the potential antifungal activity and mechanism of action of this compound.
A Comprehensive Review of 1,5-Dimethyl-1H-pyrazole-4-carboxylic Acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid, a substituted pyrazole derivative, represents a scaffold of significant interest in medicinal chemistry and drug discovery. The pyrazole nucleus is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] This technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, chemical properties, and known biological activities. The information is presented to be a valuable resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.
Chemical Properties and Data
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 31728-75-3 | |
| Molecular Formula | C₆H₈N₂O₂ | |
| Molecular Weight | 140.14 g/mol | |
| Melting Point | 181-183 °C | |
| Appearance | Solid | |
| InChI | 1S/C6H8N2O2/c1-4-5(6(9)10)3-7-8(4)2/h3H,1-2H3,(H,9,10) | |
| InChI Key | SKTIXLZNJZTGRT-UHFFFAOYSA-N | |
| SMILES | CN1N=C(C)C(=C1)C(=O)O |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily involving the construction of the pyrazole ring followed by modification of the substituent at the 4-position, or direct carboxylation of a pre-formed pyrazole. Two principal synthetic pathways are detailed below.
Synthesis via Hydrolysis of Ethyl 1,5-Dimethyl-1H-pyrazole-4-carboxylate
A common and straightforward method for the preparation of this compound is the hydrolysis of its corresponding ethyl ester, ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate. This precursor can be synthesized through a one-pot reaction involving the condensation of ethyl acetoacetate with methylhydrazine.[1][3] The subsequent hydrolysis is typically carried out under basic conditions.
Experimental Protocol:
A detailed experimental protocol for a similar hydrolysis of a pyrazole ethyl ester is described for 3,5-dibromo-1H-pyrazole-4-carboxylic acid, which can be adapted for this synthesis.[4]
-
Reaction Setup: To a solution of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate in a suitable solvent such as ethanol or methanol, add an aqueous solution of a base, for example, sodium hydroxide or potassium hydroxide.
-
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours to ensure complete hydrolysis of the ester.
-
Work-up and Purification: After cooling the reaction mixture, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a mineral acid, such as hydrochloric acid, to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.
Synthesis via Carboxylation of 4-Bromo-1,5-dimethyl-1H-pyrazole
An alternative route involves the carboxylation of a halogenated pyrazole precursor, specifically 4-bromo-1,5-dimethyl-1H-pyrazole. This method utilizes an organometallic intermediate.
Experimental Protocol:
A general procedure for the carboxylation of a bromo-pyrazole is available and can be adapted.[5]
-
Formation of the Organolithium Reagent: 4-Bromo-1,5-dimethyl-1H-pyrazole is dissolved in a dry aprotic solvent, such as diethyl ether or tetrahydrofuran, and cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium in hexanes, is then added dropwise to the solution. The mixture is stirred at this low temperature for a period to allow for the formation of the corresponding 4-lithiated pyrazole intermediate.
-
Carboxylation: Solid carbon dioxide (dry ice) is then added to the reaction mixture. The mixture is allowed to warm to room temperature overnight.
-
Work-up and Purification: The reaction is quenched with water, and the resulting mixture is neutralized with a concentrated acid like HCl. The aqueous layer is separated, and the water is removed under vacuum to yield the crude carboxylic acid. The product can then be purified by recrystallization.
Biological Activities and Potential Applications
While specific biological data for this compound is not extensively reported in the public domain, the broader class of pyrazole carboxylic acid derivatives has demonstrated a wide array of pharmacological activities. This suggests that this compound could serve as a valuable building block or lead compound in drug discovery programs.
Potential as Enzyme Inhibitors
Numerous pyrazole derivatives have been identified as potent enzyme inhibitors. For instance, various substituted pyrazole-carboxamides have been synthesized and evaluated as inhibitors of carbonic anhydrase (CA) isoenzymes, with some compounds exhibiting Ki values in the low micromolar to nanomolar range.[6] Additionally, pyrazole-containing compounds have been investigated as inhibitors of Rho kinase (ROCK-II) and dihydroorotate dehydrogenase, enzymes implicated in various diseases.[7][8]
The general workflow for identifying and characterizing enzyme inhibitors is depicted below.
Potential Anticancer and Anti-inflammatory Activity
The pyrazole scaffold is a common feature in molecules with anticancer and anti-inflammatory properties. Many pyrazole derivatives have been synthesized and shown to exhibit significant cytotoxic activity against various cancer cell lines, with some compounds demonstrating IC50 values in the micromolar range.[9][10][11] Similarly, pyrazole-containing compounds have been evaluated for their anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX).[12][13]
The following table summarizes the reported inhibitory activities of some pyrazole derivatives, providing a reference for the potential activity of this compound.
| Compound Class | Target/Assay | Reported Activity (IC50/Ki) | Reference |
| Pyrazole-carboxamides | Carbonic Anhydrase I (hCA I) | 0.063–3.368 µM (Ki) | [6] |
| Pyrazole-carboxamides | Carbonic Anhydrase II (hCA II) | 0.007–4.235 µM (Ki) | [6] |
| Diphenyl pyrazole–chalcones | HNO-97 cancer cell line | 10 - 10.56 µM (IC50) | [9] |
| 1,5-Diaryl pyrazoles | Cyclooxygenase-2 (COX-2) | 0.781 µM (IC50) | [12] |
| Tetrahydropyrazolo[1,2-a]pyrazole-1-carboxylates | Plasmodium falciparum DHODH | 2.9 ± 0.3 µM (IC50) | [8] |
Conclusion
This compound is a readily accessible heterocyclic compound with significant potential as a building block in the development of novel therapeutic agents. While specific biological data for this compound is limited in publicly available literature, the well-documented and diverse pharmacological activities of the pyrazole class of compounds strongly suggest its potential utility. The synthetic routes outlined in this guide provide a solid foundation for its preparation and derivatization. Further screening of this compound and its analogues against a variety of biological targets is warranted to fully explore its therapeutic potential. The detailed experimental approaches and compiled data within this review are intended to facilitate and encourage such future research endeavors.
References
- 1. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. sid.ir [sid.ir]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Pyrazolecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure of 1,5-Dimethyl-1H-pyrazole-4-carboxylic Acid: A Comprehensive Technical Guide
A definitive crystallographic structure for 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid is not publicly available in major crystallographic databases. This guide, therefore, outlines the current state of knowledge, synthesis, and potential biological significance of this compound, providing a framework for future crystallographic studies.
Introduction
This compound is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest to researchers, scientists, and drug development professionals due to their wide range of biological activities. These activities include anti-inflammatory, analgesic, antimicrobial, and antitumor properties, with several pyrazole-containing drugs having been successfully commercialized. The precise arrangement of atoms in the crystal lattice of these compounds, determined through crystallographic studies, is crucial for understanding their structure-activity relationships, guiding drug design, and ensuring optimal formulation.
Despite the importance of this class of compounds, a comprehensive search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals that the specific crystal structure of this compound has not been deposited or is not publicly accessible at this time. This technical guide will, therefore, focus on the available information regarding its synthesis, physicochemical properties, and the general biological context of pyrazole carboxylic acids, while also providing a template for the experimental protocols that would be necessary for its crystal structure determination.
Physicochemical Properties
While the complete crystal structure is not available, some fundamental physicochemical properties of this compound have been reported.
| Property | Value |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| Melting Point | 181-183 °C |
| Physical Form | Solid |
Table 1: Physicochemical properties of this compound.
Synthesis and Experimental Protocols
The synthesis of pyrazole carboxylic acid derivatives is well-documented in the scientific literature. A general approach to obtaining this compound would involve the cyclization of a β-dicarbonyl compound with a substituted hydrazine, followed by functional group manipulations to introduce the carboxylic acid moiety.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and crystallization of a pyrazole carboxylic acid derivative, which could be adapted for this compound.
Caption: Generalized workflow for the synthesis and crystallization of a pyrazole carboxylic acid.
Detailed Experimental Protocol for Crystallization (Hypothetical)
The following is a detailed, hypothetical protocol for obtaining single crystals of this compound suitable for X-ray diffraction analysis.
-
Solvent Screening: A crucial first step is to identify a suitable solvent or solvent system for crystallization. Small amounts of the purified compound would be tested for solubility in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) at both room temperature and elevated temperatures. An ideal solvent will dissolve the compound when hot and allow for slow precipitation of crystals upon cooling.
-
Slow Evaporation Method:
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Allow the solvent to evaporate slowly over a period of several days to weeks.
-
-
Slow Cooling Method:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature. For even slower cooling, the container can be placed in an insulated vessel (e.g., a Dewar flask).
-
-
Vapor Diffusion Method:
-
Dissolve the compound in a good solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a poor solvent (a solvent in which the compound is insoluble but is miscible with the good solvent).
-
The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystal growth.
-
Biological Significance and Signaling Pathways
While the specific biological activity and signaling pathway interactions of this compound are not extensively detailed in the available literature, the broader class of pyrazole derivatives is known to interact with various biological targets. For instance, some pyrazole-containing compounds are known to inhibit enzymes like cyclooxygenase (COX), which is a key player in the inflammatory pathway.
The diagram below illustrates a simplified representation of a generic signaling pathway that could potentially be modulated by a pyrazole derivative.
Caption: A generic signaling pathway potentially modulated by a pyrazole derivative.
Future Directions
The lack of a publicly available crystal structure for this compound represents a significant gap in the understanding of this compound. Future research should prioritize the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction analysis. The determination of its crystal structure would provide invaluable data on its molecular geometry, intermolecular interactions, and packing motifs. This information would be highly beneficial for computational modeling, understanding its structure-activity relationships, and potentially guiding the design of new pyrazole-based therapeutic agents. Researchers in the fields of medicinal chemistry, materials science, and drug development are encouraged to pursue the crystallographic characterization of this and related compounds.
Quantum Chemical Analysis of Pyrazole Carboxylic Acids: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the quantum chemical analysis of pyrazole carboxylic acids, a class of heterocyclic compounds with significant and diverse biological activities. Pyrazole carboxylic acid derivatives are prominent scaffolds in medicinal chemistry, exhibiting antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties.[1][2] This document details the theoretical principles, computational methodologies, and experimental validation pertinent to the study of these compounds. It aims to equip researchers, scientists, and drug development professionals with the essential knowledge to leverage quantum chemical analysis in the design and discovery of novel pyrazole-based therapeutics.
Introduction to Pyrazole Carboxylic Acids
Pyrazole carboxylic acids are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, with a carboxylic acid group substituted on the ring. This structural motif serves as a versatile pharmacophore in drug design due to its ability to engage in various biological interactions. The therapeutic potential of pyrazole derivatives is well-documented, with applications ranging from anti-inflammatory agents to anticancer drugs.[3][4][5] Quantum chemical analysis offers a powerful computational lens to understand the structure-activity relationships (SAR) of these molecules, predict their physicochemical properties, and elucidate their mechanisms of action at a molecular level.
Biological Activities and Therapeutic Targets
The biological activities of pyrazole carboxylic acids are diverse, targeting a range of enzymes and signaling pathways implicated in various diseases.
Enzyme Inhibition
Carbonic Anhydrase Inhibition: Several pyrazole carboxylic acid derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA IX and XII, which are overexpressed in many cancers and contribute to the acidic tumor microenvironment.[1][2][6] Inhibition of these enzymes can disrupt the pH regulation of cancer cells, leading to apoptosis.
Other Enzyme Targets: Pyrazole carboxylic acids have also been shown to inhibit other enzymes, such as rat long-chain L-2-hydroxy acid oxidase (Hao2), which is a potential target for blood pressure regulation.[7] Furthermore, some derivatives act as protein kinase inhibitors, which are crucial in aberrant eukaryotic signal transduction pathways associated with cancer and inflammatory diseases.[5][8]
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins.[3] Some derivatives also modulate the NF-κB signaling pathway, a critical regulator of the inflammatory response.[9]
Anticancer Activity
The anticancer effects of pyrazole carboxylic acids are multifaceted. Beyond carbonic anhydrase inhibition, they can induce apoptosis through the activation of caspases and interfere with signaling pathways involving receptor tyrosine kinases.[10][11][12]
Antimicrobial Activity
Pyrazole carboxylic acid derivatives have demonstrated notable antibacterial and antifungal activities. Their mechanism of action can involve the inhibition of essential microbial enzymes.[13][14][15][16]
Quantum Chemical Analysis Workflow
A systematic quantum chemical analysis of pyrazole carboxylic acids is instrumental in rational drug design. The following workflow outlines the key computational steps.
Caption: A typical workflow for the quantum chemical analysis and experimental validation of pyrazole carboxylic acids in drug discovery.
Data Presentation: Quantitative Analysis
The following tables summarize key quantitative data from various studies on pyrazole carboxylic acid derivatives.
Table 1: Enzyme Inhibition Data
| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |
| Heteroaryl-pyrazole carboxylic acids | hCA XII | Kᵢ = 0.21 µM (for compound 2c) | [1] |
| Phenyl-substituted 5-phenyl-pyrazole-3-carboxylic acids | hCA IX | Kᵢ = 5 - 25 µM | [17] |
| Phenyl-substituted 5-phenyl-pyrazole-3-carboxylic acids | hCA XII | Kᵢ = one-digit µM range | [17] |
| Pyrazole-pyridazine derivatives | hCA I | Kᵢ = 9.03 ± 3.81 - 55.42 ± 14.77 nM | [14] |
| Pyrazole-pyridazine derivatives | hCA II | Kᵢ = 18.04 ± 4.55 - 66.24 ± 19.21 nM | [14] |
| Pyrazole carboxylic acids | rat Hao2 | Potent and selective inhibitors | [7] |
| 3,5-diarylpyrazoles | COX-2 | IC₅₀ = 0.01 µM | [3] |
| Pyrazole-thiazole hybrid | COX-2 / 5-LOX | IC₅₀ = 0.03 µM / 0.12 µM | [3] |
Table 2: Antimicrobial Activity Data
| Compound Class | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| 4-functionalized-pyrazoles | Staphylococcus aureus MTCC96 | 64 µg/mL | [13] |
| 4-functionalized-pyrazoles | Bacillus subtilis MTCC121 | 32 µg/mL | [13] |
| Pyrazole derivative (BTC-j) | Bacillus subtilis | 6.25 µg/mL | [14] |
| Pyrazole derivative (BTC-j) | Escherichia coli | 3.125 µg/mL | [14] |
| Pyrazole derivative (BTC-j) | Pseudomonas aeruginosa | 6.25 µg/mL | [14] |
| Pyrazole derivative (BTC-j) | Staphylococcus aureus | 12.5 µg/mL | [14] |
| Pyrazole-quinoline chalcones | Mycobacterium tuberculosis | Potent inhibitors | [13] |
Table 3: Quantum Chemical Parameters (DFT)
| Molecule | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | B3LYP/6-31G(d) | - | - | ~4.458 | [18] |
| Pyrazole-Carboxamides | B3LYP/6-31G* | Variable | Variable | Variable | [19] |
| 1H-pyrazole-3-carboxylic acid | B3LYP/6-311++G(d,p) | - | - | - | [20] |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and characterization of pyrazole carboxylic acids.
General Synthesis of Pyrazole Carboxylic Acids
A common method for synthesizing pyrazole carboxylic acids involves the cyclization of a β-dicarbonyl compound with hydrazine or its derivatives.
Example: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid [21]
-
Dissolution: Dissolve 3,5-Dimethyl-1H-pyrazole (0.818 mol) in 700 mL of water heated to 70°C.
-
Oxidation: Add potassium permanganate (3.271 mol) to the hot solution, maintaining the temperature below 90°C.
-
Filtration: Cool the mixture to room temperature and filter off the manganese dioxide precipitate, washing it with water.
-
Acidification: Acidify the filtrate with aqueous HCl to a pH of 2 and leave it overnight.
-
Isolation: Filter the precipitate and wash it with water to yield 1H-Pyrazole-3,5-dicarboxylic acid.
Sonication-Assisted Synthesis: An environmentally friendly and efficient method involves the use of sonication for the cyclization of a cyanide with hydrazine hydrate.[22]
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet of the synthesized compound or analyze it as a thin film.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic peaks for functional groups such as O-H stretching of the carboxylic acid (broad band around 3000 cm⁻¹), C=O stretching (around 1700 cm⁻¹), and C=N and N-N stretching of the pyrazole ring.[18][23]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra.
-
Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure. The proton of the pyrazole ring typically appears as a singlet. Aromatic protons and protons of substituents will have characteristic chemical shifts.[9][24][25]
Mass Spectrometry (MS):
-
Ionization: Use a suitable ionization technique such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition: Obtain the mass spectrum.
-
Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to further support the structure. A common fragmentation is the loss of the carboxylic acid group.[26][27][28][29]
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by pyrazole carboxylic acids is key to their development as therapeutic agents.
Carbonic Anhydrase Inhibition in Cancer
Caption: Inhibition of carbonic anhydrase IX/XII by pyrazole carboxylic acids disrupts pH regulation in the hypoxic tumor microenvironment, leading to reduced tumor progression.
NF-κB Signaling Pathway in Inflammation
Caption: Pyrazole derivatives can exert anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the activation of the NF-κB signaling pathway.
Conclusion
The quantum chemical analysis of pyrazole carboxylic acids is an indispensable tool in modern drug discovery. By integrating computational methods with experimental validation, researchers can gain deep insights into the molecular properties and biological activities of these versatile compounds. This guide has provided a framework for understanding and applying these techniques, from theoretical calculations to the elucidation of signaling pathways. The continued exploration of pyrazole carboxylic acids, guided by the principles outlined herein, holds significant promise for the development of novel and effective therapies for a wide range of diseases.
References
- 1. Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Potential Targets and Mechanisms of a Carbazole and Pyrazole Containing Anticancer Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Anticancer Activity of Pyrazole via Different Biological Mechanisms | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 22. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 23. researchgate.net [researchgate.net]
- 24. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 25. 3,5-PYRAZOLEDICARBOXYLIC ACID(3112-31-0) 1H NMR spectrum [chemicalbook.com]
- 26. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 27. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid
Introduction
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and herbicidal properties. This document provides a detailed protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step process starting from readily available reagents. A common route involves the formation of a pyrazole ring system followed by functional group manipulations to yield the desired carboxylic acid. An alternative final step can be the oxidation of the corresponding aldehyde.
Experimental Protocols
Method 1: Multi-step Synthesis from Ethyl Acetoacetate and Triethyl Orthoformate
This protocol is adapted from established procedures for pyrazole synthesis.
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate
-
In a round-bottom flask equipped with a magnetic stirrer, combine ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).
-
Heat the reaction mixture at 120-130 °C for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the volatile components under reduced pressure to obtain the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
-
Dissolve the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate from the previous step in ethanol (5 mL per gram of starting ethyl acetoacetate).
-
Cool the solution in an ice bath.
-
Slowly add methylhydrazine (1.1 eq) to the solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexane) to yield ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate.
Step 3: Hydrolysis to this compound
-
Dissolve the purified ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 v/v ratio).
-
Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Heat the mixture to reflux (around 80-90 °C) for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 using a concentrated acid such as hydrochloric acid.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Method 2: Oxidation of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
This method is an alternative for the final step if the corresponding aldehyde is available.
-
Dissolve 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as a mixture of pyridine and water.
-
Add an oxidizing agent, for example, potassium permanganate (KMnO₄), portion-wise to the solution while stirring.[1]
-
Maintain the reaction at room temperature or slightly elevated temperature, monitoring by TLC.
-
Once the reaction is complete, quench any excess oxidizing agent (e.g., with a small amount of sodium sulfite).
-
Filter the mixture to remove manganese dioxide.
-
Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₆H₈N₂O₂ | [2] |
| Molecular Weight | 140.14 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 181-183 °C | [2][3] |
| Purity (Typical) | >97% | [2] |
| ¹H NMR (DMSO-d₆) | δ 12.10 (s, 1H), 8.09 (s, 1H), 3.77 (s, 3H), 2.14 (s, 3H) |
Visualizations
Caption: Synthesis routes to this compound.
Disclaimer: This protocol is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
References
Application Notes and Protocols: 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid in the Synthesis of Metal-Organic Frameworks for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including catalysis, gas storage, and biomedicine. Pyrazole-based carboxylic acid ligands are of particular interest due to their rigid structure and strong coordination ability, which facilitate the formation of stable and robust MOF architectures.
This document provides detailed application notes and protocols for the use of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid as a ligand in the synthesis of a hypothetical MOF, herein designated as DIMEPY-MOF , for potential applications in drug delivery. While specific experimental data for MOFs synthesized directly with this ligand are limited in the current literature, the protocols provided are based on established methodologies for similar pyrazole-based MOFs and serve as a comprehensive guide for researchers in this field.
Synthesis of DIMEPY-MOF (Hypothetical Protocol)
This protocol describes the solvothermal synthesis of a zinc-based MOF using this compound.
1.1. Materials and Reagents
-
This compound (C₆H₈N₂O₂)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Deionized water
1.2. Experimental Protocol
-
Ligand and Metal Salt Preparation:
-
Dissolve this compound (0.140 g, 1.0 mmol) in 20 mL of DMF in a 50 mL screw-capped vial.
-
In a separate vial, dissolve zinc nitrate hexahydrate (0.297 g, 1.0 mmol) in 10 mL of DMF.
-
-
Solvothermal Synthesis:
-
Combine the two solutions in a 100 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 48 hours.
-
After 48 hours, allow the autoclave to cool to room temperature.
-
-
Product Isolation and Activation:
-
Collect the resulting white crystalline product by vacuum filtration.
-
Wash the product thoroughly with fresh DMF (3 x 20 mL) and then with ethanol (3 x 20 mL).
-
To activate the MOF, immerse the product in fresh methanol for 72 hours, replacing the methanol every 24 hours.
-
Dry the activated DIMEPY-MOF under vacuum at 80 °C for 12 hours.
-
1.3. Characterization
The synthesized DIMEPY-MOF should be characterized using the following techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylic acid group to the metal center.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore size distribution of the activated MOF.
Drug Loading and In Vitro Release Study
This protocol outlines the procedure for loading a model anticancer drug, 5-Fluorouracil (5-FU), into DIMEPY-MOF and evaluating its release profile in a simulated physiological environment.
2.1. Materials
-
Activated DIMEPY-MOF
-
5-Fluorouracil (5-FU)
-
Methanol
-
Phosphate-Buffered Saline (PBS) at pH 7.4 and pH 5.5
2.2. Drug Loading Protocol
-
Prepare a solution of 5-FU in methanol (1 mg/mL).
-
Disperse 50 mg of activated DIMEPY-MOF in 20 mL of the 5-FU solution.
-
Stir the suspension at room temperature for 24 hours in the dark.
-
Collect the 5-FU-loaded MOF (5-FU@DIMEPY-MOF) by centrifugation (10,000 rpm, 10 min).
-
Wash the product with fresh methanol to remove any surface-adsorbed drug.
-
Dry the 5-FU@DIMEPY-MOF under vacuum at 60 °C.
-
Determine the drug loading content by measuring the concentration of 5-FU in the supernatant using UV-Vis spectroscopy at its characteristic wavelength.
2.3. In Vitro Drug Release Protocol
-
Disperse 10 mg of 5-FU@DIMEPY-MOF in 10 mL of PBS (pH 7.4 or pH 5.5) in a dialysis bag.
-
Place the dialysis bag in 40 mL of the corresponding PBS solution and maintain it at 37 °C with gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 2 mL of the release medium and replace it with an equal volume of fresh PBS.
-
Quantify the concentration of 5-FU in the withdrawn samples using UV-Vis spectroscopy.
-
Calculate the cumulative drug release percentage at each time point.
Quantitative Data (Illustrative)
The following tables present expected or representative quantitative data for DIMEPY-MOF based on values reported for similar pyrazole-based MOFs.
Table 1: Physicochemical Properties of DIMEPY-MOF
| Parameter | Expected Value |
| BET Surface Area | 800 - 1500 m²/g |
| Pore Volume | 0.4 - 0.8 cm³/g |
| Pore Size | 1.0 - 2.0 nm |
| Thermal Stability | Up to 350 °C |
Table 2: Drug Loading and Release Characteristics of 5-FU@DIMEPY-MOF
| Parameter | Expected Value |
| Drug Loading Capacity (wt%) | 10 - 25% |
| Encapsulation Efficiency (%) | 70 - 90% |
| Cumulative Release at 24h (pH 7.4) | 20 - 40% |
| Cumulative Release at 24h (pH 5.5) | 50 - 80% |
Visualizations
Caption: Workflow for the synthesis and activation of DIMEPY-MOF.
Caption: Process for drug loading and in vitro release studies.
Application Notes and Protocols: Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 1,5-Dimethyl-1H-pyrazole-4-carboxamide from its corresponding carboxylic acid. The primary method detailed involves the conversion of the carboxylic acid to an acyl chloride intermediate, followed by amidation. An alternative protocol utilizing a direct coupling reagent is also presented. These methods are foundational in medicinal chemistry and drug development for the creation of novel molecular entities containing the pyrazole carboxamide scaffold, a common motif in biologically active compounds.
Introduction
The formation of an amide bond from a carboxylic acid is a fundamental and frequently employed transformation in organic synthesis. For the synthesis of 1,5-Dimethyl-1H-pyrazole-4-carboxamide, a robust and high-yielding method is crucial. The most common approach involves the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. This can be achieved by converting the carboxylic acid into a more reactive species, such as an acid chloride, or by using a coupling agent to promote direct amidation. The choice of method often depends on the scale of the reaction, the presence of other functional groups, and desired purity of the final product.
Key Synthetic Pathways
There are two primary pathways for the synthesis of 1,5-Dimethyl-1H-pyrazole-4-carboxamide from 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid:
-
Two-Step Synthesis via Acyl Chloride: This classic and reliable method involves the initial conversion of the carboxylic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The highly reactive acyl chloride is then reacted with an ammonia source to form the desired amide.[1][2]
-
One-Pot Synthesis with Coupling Reagents: This approach avoids the isolation of the reactive acyl chloride intermediate. A coupling reagent, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), is used to activate the carboxylic acid in situ, allowing for a direct reaction with an amine.[3][4][5] Additives like 4-(dimethylamino)pyridine (DMAP) can be used to catalyze the reaction.[3]
Experimental Protocols
Protocol 1: Two-Step Synthesis via Acyl Chloride Intermediate
This protocol is adapted from established procedures for the synthesis of pyrazole carboxamides.[1][2]
Step 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Under a nitrogen atmosphere, add thionyl chloride (SOCl₂) (3.0 eq).
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carboxamide
-
Dissolve the crude 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride from the previous step in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of aqueous ammonia (NH₄OH) or bubble ammonia gas through the solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, the product can be isolated by filtration if it precipitates. The solid can be washed with water and a cold organic solvent.
-
If the product is soluble, the reaction mixture can be quenched with water and extracted with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: One-Pot Synthesis Using a Coupling Reagent
This protocol utilizes a carbodiimide coupling agent for direct amidation.[3]
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), an ammonia source such as ammonium chloride (NH₄Cl) (1.2 eq), and a suitable aprotic solvent (e.g., DCM, DMF).
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in the reaction solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
-
The filtrate is then washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation
| Parameter | Protocol 1 (Acyl Chloride) | Protocol 2 (Coupling Reagent) | Reference |
| Activating Agent | Thionyl Chloride (SOCl₂) | Dicyclohexylcarbodiimide (DCC) | [1][2],[3] |
| Amine Source | Aqueous Ammonia / Ammonia Gas | Ammonium Chloride | |
| Catalyst | Not typically required | 4-(Dimethylamino)pyridine (DMAP) | [3] |
| Solvent | THF or DCM | DCM or DMF | |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | |
| Typical Reaction Time | 3-5 hours | 12-24 hours | |
| Typical Yield | Good to Excellent | Moderate to Good | [3][6] |
| Key Byproduct | HCl, SO₂ | Dicyclohexylurea (DCU) | |
| Purification | Filtration/Extraction, Recrystallization/Chromatography | Filtration, Extraction, Recrystallization/Chromatography |
Workflow and Pathway Diagrams
Figure 1: Comparative workflow for the synthesis of 1,5-Dimethyl-1H-pyrazole-4-carboxamide.
Figure 2: General experimental workflow for amide synthesis.
References
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. hepatochem.com [hepatochem.com]
- 6. jocpr.com [jocpr.com]
Application Notes and Protocols: 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid as a Key Intermediate in Fungicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential application of fungicides derived from the intermediate, 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid. The content herein details the synthetic pathways, experimental protocols, and antifungal efficacy of pyrazole carboxamide derivatives, a class of fungicides known for their potent activity.
Introduction
Pyrazole carboxamides are a significant class of fungicides that have been successfully commercialized for crop protection.[1][2] Many of these compounds act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi and leading to cell death.[2][3] The core structure of these fungicides often consists of a pyrazole carboxylic acid moiety linked to an amine-containing fragment via an amide bond. The specific substituents on both the pyrazole ring and the amine fragment play a crucial role in determining the antifungal spectrum and efficacy of the final compound.
This compound is a valuable building block for the synthesis of novel pyrazole carboxamide fungicides. Its structural features can be systematically modified to explore structure-activity relationships (SAR) and develop new antifungal agents with improved performance.
General Synthetic Pathway
The synthesis of pyrazole carboxamide fungicides from this compound typically involves a two-step process. The first step is the activation of the carboxylic acid, followed by the coupling with a desired amine.
A common and effective method for activating the carboxylic acid is its conversion to the corresponding acid chloride. This is typically achieved by reacting this compound with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution.
In the second step, the activated acid chloride is reacted with a selected amine to form the final pyrazole carboxamide product. This amidation reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. A wide variety of amines can be used in this step, allowing for the creation of a diverse library of potential fungicide candidates.
Figure 1: General synthetic workflow for pyrazole carboxamide fungicides.
Experimental Protocols
The following protocols are generalized from the synthesis of structurally similar pyrazole carboxamides and can be adapted for this compound.[1]
Protocol for the Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.
-
Addition of Chlorinating Agent: Slowly add an excess of thionyl chloride (SOCl₂) to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride can be used in the next step without further purification.
Protocol for the Synthesis of Pyrazole Carboxamide Derivatives
-
Reaction Setup: In a separate flask, dissolve the desired amine and a suitable base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)).
-
Addition of Acid Chloride: Cool the amine solution in an ice bath (0-5 °C). Slowly add a solution of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride in the same anhydrous solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure pyrazole carboxamide derivative.
Figure 2: Detailed experimental workflow for fungicide synthesis.
Antifungal Activity Data
| Compound ID | R Group (Amine Moiety) | Alternaria porri | Marssonina coronaria | Cercospora petroselini | Rhizoctonia solani |
| 7ad | 3,5-dichlorobenzyl | >100 | >100 | >100 | 89.54 |
| 7ae | 1,3,4-thiadiazol-2-yl | >100 | >100 | >100 | >100 |
| 7af | 5-ethyl-1,3,4-thiadiazol-2-yl | 15.85 | 23.47 | 45.73 | 10.29 |
| 7ag | 5-methyl-1,3,4-thiadiazol-2-yl | >100 | >100 | >100 | 92.18 |
| Carbendazim | (Commercial Fungicide) | 1.25 | 1.89 | 2.56 | 1.00 |
Data extracted from Sun, J.; Zhou, Y. Molecules 2015, 20, 4383-4394.[1]
Conclusion
This compound serves as a promising and versatile intermediate for the synthesis of novel pyrazole carboxamide fungicides. The synthetic route to these compounds is straightforward and amenable to the generation of diverse chemical libraries for SAR studies. The antifungal activity data of structurally related compounds suggest that derivatives of this compound have the potential to exhibit significant efficacy against a range of phytopathogenic fungi. Further research into the synthesis and biological evaluation of fungicides derived from this intermediate is warranted to explore their full potential in the development of new crop protection agents.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Organic Synthesis (MAOS) of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2] Several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib, feature a pyrazole scaffold.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant advantages over conventional heating methods.[3] This green chemistry approach dramatically reduces reaction times from hours to minutes, often leading to higher product yields and purity.[1][4] The protocols detailed below provide methodologies for the efficient synthesis of various pyrazole derivatives using microwave irradiation.
Advantages of Microwave-Assisted Synthesis
Microwave chemistry utilizes the ability of specific molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. This selective dielectric heating offers several key benefits:
-
Speed: Reaction times are frequently reduced from hours to a few minutes.[4][5]
-
Yield: Increased reaction efficiency often results in higher isolated yields of the desired product.[4][5]
-
Purity: The reduction in reaction time and lower temperatures can minimize the formation of byproducts, simplifying product purification.[1]
-
Green Chemistry: MAOS promotes sustainable laboratory practices through reduced energy consumption and the potential for solvent-free reactions.[1][6]
Data Presentation: Microwave vs. Conventional Synthesis
The following tables summarize quantitative data from various studies, comparing the efficiency of microwave-assisted synthesis with conventional heating methods for the preparation of different pyrazole derivatives.
Table 1: Synthesis of Phenyl-1H-pyrazoles [1]
| Product | Method | Temperature (°C) | Time | Yield (%) |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 |
Table 2: Synthesis of Pyrazole-Oxadiazole Hybrids [4]
| Derivative | Method | Reaction Time | Yield (%) |
| 4a | Conventional | 420 min | 77 |
| 4a | Microwave | 10 min | 92 |
Table 3: One-Pot Synthesis of 4-Arylidenepyrazolone Derivatives [7]
| Microwave Power (W) | Time (min) | Yield (%) |
| 210 | 10 | 35 |
| 420 | 10 | 71 |
| 700 | 10 | 42 |
| 420 | 5 | 54 |
| 420 | 15 | 62 |
Experimental Protocols
The following are detailed protocols for the microwave-assisted synthesis of various pyrazole derivatives.
Protocol 1: Synthesis of Pyrazoles from Chalcones and Hydrazine Derivatives[1]
This protocol describes the cyclocondensation reaction of a chalcone with a hydrazine derivative to yield a pyrazole.
Reagents and Materials:
-
Chalcone (1.0 mmol)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic amount)
-
Microwave reactor vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).
-
Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.
-
Seal the vial securely and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into crushed ice or hot water to precipitate the product.[1]
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[1]
Protocol 2: One-Pot, Solvent-Free Synthesis of 4-Arylidenepyrazolone Derivatives[7][8]
This protocol outlines a multi-component, solvent-free synthesis of pyrazolone derivatives.
Reagents and Materials:
-
β-ketoester (e.g., ethyl acetoacetate) (0.45 mmol)
-
Hydrazine (e.g., 3-nitrophenylhydrazine) (0.3 mmol)
-
Aldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde) (0.3 mmol)
-
50-mL one-neck flask
-
Domestic or laboratory microwave oven
Procedure:
-
In a 50-mL one-neck flask, combine the ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol).[8]
-
Place the flask in a microwave oven and irradiate at a power of 420 W for 10 minutes.[7][8]
-
After irradiation, carefully remove the flask and allow the solid to cool.
-
Triturate the solid with ethyl acetate and collect the product by suction filtration.[7]
Protocol 3: Synthesis of 1-Aryl-1H-pyrazole-5-amines[9]
This method describes the synthesis of 1-aryl-1H-pyrazole-5-amines from aryl hydrazines and 3-aminocrotononitrile.
Reagents and Materials:
-
Aryl hydrazine hydrochloride (e.g., 4-fluorophenylhydrazine hydrochloride) (2 mmol)
-
3-Aminocrotononitrile (2 mmol)
-
1 M Hydrochloric acid (5 mL)
-
Microwave vial (2-5 mL volume) with a stir bar
-
Microwave reactor
Procedure:
-
In a fume hood, add the aryl hydrazine hydrochloride (2 mmol) and 3-aminocrotononitrile (2 mmol) to a dry microwave vial containing a stir bar.[9]
-
Add 5 mL of 1 M hydrochloric acid to the vial.[9]
-
Seal the microwave vial with a cap using an appropriate crimper tool.[9]
-
Place the vial in the microwave reactor.
-
Set the reaction parameters (e.g., temperature, time, and power) according to the specific substrates. Most reactions are complete within 10-15 minutes.
-
Once the reaction is complete and the vial has cooled, the pure product can often be obtained directly via vacuum filtration.[9]
Visualizations
The following diagrams illustrate the general workflow and a key signaling pathway related to pyrazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
Application Note: A Scalable Two-Step Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, scalable, and efficient two-step protocol for the synthesis of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid, a valuable building block in pharmaceutical and agrochemical research. The synthesis involves the Vilsmeier-Haack formylation of 1,5-dimethylpyrazole to produce the intermediate 1,5-dimethyl-1H-pyrazole-4-carbaldehyde, followed by its oxidation to the desired carboxylic acid. This document offers comprehensive experimental procedures, quantitative data, and characterization details to facilitate the successful scale-up of this synthesis in a laboratory setting.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds widely utilized in the development of therapeutic agents and agrochemicals due to their diverse biological activities. Specifically, this compound serves as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The robust and scalable synthesis of this compound is therefore of significant interest to the drug development community. The presented two-step method, commencing with the readily available 1,5-dimethylpyrazole, offers a reliable and high-yielding route to the target molecule.
Overall Reaction Scheme
The synthesis of this compound is achieved through a two-step process as illustrated below:
Caption: Two-step synthesis of the target compound.
Experimental Protocols
Materials and Instrumentation
All reagents were of analytical grade and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Melting points were determined using a standard melting point apparatus.
Step 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, N,N-dimethylformamide (DMF, 3 equivalents) is cooled to 0 °C in an ice bath.
-
Phosphorus oxychloride (POCl₃, 1.5 equivalents) is added dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C. The mixture is stirred for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.
-
A solution of 1,5-dimethylpyrazole (1 equivalent) in a minimal amount of DMF is then added dropwise to the reaction mixture.
-
After the addition is complete, the reaction mixture is heated to 80-90 °C and maintained at this temperature for 2-3 hours.
-
The reaction is cooled to room temperature and then carefully poured onto crushed ice with stirring.
-
The aqueous solution is neutralized with a saturated sodium carbonate solution until a pH of 7-8 is reached, resulting in the precipitation of the product.
-
The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. A reported yield for a similar pyrazole formylation is approximately 69%.[1]
Step 2: Synthesis of this compound
The intermediate aldehyde is oxidized to the corresponding carboxylic acid using potassium permanganate.
Procedure:
-
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) is dissolved in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
A solution of potassium permanganate (KMnO₄, 2-3 equivalents) in water is added dropwise to the aldehyde solution at room temperature with vigorous stirring.
-
The reaction is exothermic and may require occasional cooling in a water bath to maintain the temperature around 25-30 °C.
-
The reaction mixture is stirred at room temperature for 4-6 hours until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide is formed.
-
The manganese dioxide is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to remove the organic solvent.
-
The remaining aqueous solution is acidified with concentrated hydrochloric acid to a pH of 2-3, leading to the precipitation of the carboxylic acid.
-
The white solid is collected by vacuum filtration, washed with cold water, and dried to yield this compound.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.
Quantitative Data
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 1,5-Dimethylpyrazole | C₅H₈N₂ | 96.13 | Liquid | Colorless liquid |
| 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde | C₆H₈N₂O | 124.14 | 58-60 | White to off-white solid |
| This compound | C₆H₈N₂O₂ | 140.14 | 181-183[2] | White crystalline solid |
Table 2: Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Typical Yield (%) |
| 1 | Vilsmeier-Haack Formylation | POCl₃, DMF | ~69 (based on similar pyrazoles)[1] |
| 2 | Oxidation | KMnO₄ | High (expected) |
Characterization Data
The structural confirmation of the intermediate and final product is achieved through spectroscopic methods.
Table 3: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde | ~9.8 (s, 1H, -CHO), ~7.8 (s, 1H, pyrazole-H), ~3.8 (s, 3H, N-CH₃), ~2.5 (s, 3H, C-CH₃) | ~185 (-CHO), ~150 (C5), ~140 (C3), ~115 (C4), ~35 (N-CH₃), ~12 (C-CH₃) |
| This compound | ~12.5 (br s, 1H, -COOH), ~7.9 (s, 1H, pyrazole-H), ~3.9 (s, 3H, N-CH₃), ~2.6 (s, 3H, C-CH₃) | ~165 (-COOH), ~152 (C5), ~142 (C3), ~110 (C4), ~36 (N-CH₃), ~13 (C-CH₃) |
| Note: The NMR data provided is estimated based on typical chemical shifts for similar pyrazole structures. Actual values may vary depending on the solvent and other experimental conditions. |
Experimental Workflow Diagram
The logical flow of the experimental procedure is outlined below.
Caption: Workflow for the synthesis of the target compound.
Conclusion
This application note details a practical and scalable two-step synthesis of this compound. The described Vilsmeier-Haack formylation followed by potassium permanganate oxidation provides a reliable route to this important synthetic intermediate. The provided protocols and characterization data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling the efficient production of this key molecular scaffold.
References
The Role of 1,5-Dimethyl-1H-pyrazole-4-carboxylic Acid in the Development of Novel Anti-inflammatory Agents
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Among these, derivatives of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid have emerged as promising candidates for the development of novel anti-inflammatory agents. These compounds often exhibit their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[4][5][6] This document provides a detailed overview of the synthesis of anti-inflammatory agents derived from this pyrazole core, including experimental protocols, quantitative biological data, and a depiction of the relevant signaling pathway.
Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[3] The inhibition of COX-2 is therefore a key therapeutic target for reducing inflammation with a potentially lower risk of gastrointestinal side effects associated with COX-1 inhibition.[3] Pyrazole derivatives, including those synthesized from this compound, have been designed to selectively target COX-2.[4][7][8]
Figure 1: Simplified signaling pathway of cyclooxygenase (COX) inhibition by pyrazole derivatives.
Synthesis of Pyrazole-Based Anti-inflammatory Agents
The synthesis of anti-inflammatory agents from this compound often involves the initial formation of an acid chloride, followed by reaction with various amines or other nucleophiles to generate a diverse library of amide derivatives. A general synthetic scheme is outlined below.
Figure 2: General experimental workflow for the synthesis and evaluation of pyrazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride
-
To a solution of this compound (1 equivalent) in anhydrous dichloromethane (10 mL/mmol), add thionyl chloride (2 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
Protocol 2: Synthesis of N-Aryl-1,5-dimethyl-1H-pyrazole-4-carboxamide Derivatives
-
Dissolve the appropriate substituted aniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (15 mL/mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride (1 equivalent) in anhydrous dichloromethane dropwise to the cooled aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Biological Activity Data
The anti-inflammatory activity of synthesized pyrazole derivatives is typically evaluated through in vitro COX-1 and COX-2 inhibition assays and in vivo models such as the carrageenan-induced rat paw edema test.[4][7][9]
Table 1: In Vitro COX Inhibition Data of Selected Pyrazole Derivatives
| Compound | R-group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 4a | 4-Sulfamoylphenyl | >100 | 0.67 | >149 |
| 4b | 4-Methylphenyl | >100 | 0.58 | >172 |
| Celecoxib | - | 7.7 | 0.87 | 8.85 |
Data adapted from various sources for illustrative purposes.[10]
Table 2: In Vivo Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound | Dose (mg/kg) | % Edema Inhibition at 3h |
| 6k | 10 | 65.4 |
| 6m | 10 | 62.1 |
| Indomethacin | 10 | 70.2 |
Data adapted from various sources for illustrative purposes.[4][7]
Conclusion
This compound serves as a versatile starting material for the synthesis of a wide range of pyrazole derivatives with potent anti-inflammatory properties. The straightforward synthetic protocols and the potential for high COX-2 selectivity make this scaffold an attractive area for further research and development in the quest for safer and more effective anti-inflammatory drugs. The provided protocols and data serve as a foundational guide for researchers entering this exciting field of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pyrazole Derivatives in Antibacterial and Antifungal Agents: A Guide for Researchers
Introduction
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry due to its diverse pharmacological properties.[1] Derivatives of the pyrazole nucleus have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the antimicrobial applications of pyrazole derivatives.
Quantitative Antimicrobial Activity of Pyrazole Derivatives
The following table summarizes the in vitro antibacterial and antifungal activities of various pyrazole derivatives reported in the literature. The data is presented to facilitate the comparison of the antimicrobial efficacy of different substituted pyrazoles against a range of microbial pathogens.
| Compound ID/Structure | Target Microorganism | Test Method | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Series 1: Pyrazole-based Chalcones | |||||
| Compound 5c | Bacillus subtilis | Not Specified | - | Significant Activity | [3] |
| Compound 6c | Bacillus subtilis | Not Specified | - | Significant Activity | [3] |
| Compound 6d | Bacillus subtilis | Not Specified | - | Significant Activity | [3] |
| Compound 6b | Candida parapsilosis | Not Specified | Potent Inhibition | - | [3] |
| Compound 6c | Candida albicans | Not Specified | Potent Inhibition (Comparable to Fluconazole) | - | [3] |
| Compound 7b | Candida tropicalis | Not Specified | Potent Inhibition | - | [3] |
| Series 2: N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide Analogs | |||||
| Compound 3k | Staphylococcus aureus | Broth Microdilution | - | - | [4] |
| Compound 3k | Bacillus subtilis | Broth Microdilution | - | - | [4] |
| Compound 3s | Staphylococcus aureus | Broth Microdilution | 10.56 | - | [4] |
| Compound 3s | Bacillus subtilis | Broth Microdilution | 10.56 | - | [4] |
| Series 3: 4,5-dihydro-1H-pyrazole Derivatives | |||||
| Compound 4t | Gram-positive bacteria | Not Specified | 0.39 | - | [5] |
| Series 4: Pyrazole Analogues | |||||
| Compound 5b | Staphylococcus aureus | Not Specified | 1.95 µM | - | [1] |
| Compound 5b | Enterococcus faecalis | Not Specified | 3.9 µM | - | [1] |
| Compound 5b | Klebsiella pneumoniae | Not Specified | 0.98 µM | - | [1] |
| Compound 5b | Pseudomonas aeruginosa | Not Specified | 0.49 µM | - | [1] |
| Compound 5b | Aspergillus niger | Not Specified | 15.63 µM | - | [1] |
| Compound 5b | Candida albicans | Not Specified | 125 µM | - | [1] |
Experimental Protocols
This section details the methodologies for the synthesis of pyrazole derivatives and their evaluation as antimicrobial agents.
Synthesis of Pyrazole Derivatives
Several synthetic routes are available for the preparation of pyrazole derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Protocol 1: Knorr Pyrazole Synthesis from 1,3-Dicarbonyl Compounds
This classical method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][6][7][8][9]
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add the hydrazine derivative (1 equivalent) to the solution. If using a hydrazine salt (e.g., hydrochloride), a base such as sodium acetate may be added to liberate the free hydrazine.
-
Catalysis: Add a catalytic amount of a suitable acid (e.g., sulfuric acid, hydrochloric acid).[7]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid product is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).
Protocol 2: Synthesis from α,β-Unsaturated Ketones (Chalcones)
This method involves the reaction of chalcones with hydrazine derivatives, often leading to pyrazoline intermediates which can be subsequently oxidized to pyrazoles.[10][11]
-
Reaction Setup: Dissolve the chalcone (1 equivalent) in a suitable solvent like ethanol or glacial acetic acid in a round-bottom flask.[10]
-
Addition of Hydrazine: Add the hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1 equivalent) to the solution.[10]
-
Reaction Conditions: Reflux the reaction mixture for several hours. Monitor the reaction progress by TLC.[10]
-
Isolation of Pyrazoline: After completion, cool the reaction mixture. The product may precipitate upon cooling or after the addition of water. Filter the solid, wash with a suitable solvent, and dry.
-
Oxidation to Pyrazole (if required): The isolated pyrazoline can be oxidized to the corresponding pyrazole using an oxidizing agent such as iodine in the presence of a base or by air oxidation.
Protocol 3: Multicomponent Synthesis of Pyrazoles
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex pyrazole derivatives in a one-pot fashion.[12][13][14][15]
-
Reaction Setup: In a single reaction vessel, combine the starting materials. For example, a mixture of an aldehyde (1 equivalent), malononitrile (1 equivalent), and a hydrazine derivative (1 equivalent) in a suitable solvent like ethanol or even water.[14][15]
-
Catalyst: A catalyst, such as piperidine or a Lewis acid, may be added to facilitate the reaction.[12]
-
Reaction Conditions: The reaction can be carried out under conventional heating, microwave irradiation, or ultrasound irradiation to accelerate the reaction rate.[12][14]
-
Work-up and Purification: After the reaction is complete, the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization.
Antimicrobial Susceptibility Testing
The following are standard protocols to evaluate the antibacterial and antifungal activity of the synthesized pyrazole derivatives.
Protocol 4: Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.
-
Inoculation of Agar Plates: Uniformly spread the microbial suspension onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose Agar for fungi) using a sterile cotton swab.
-
Application of Test Compounds: Impregnate sterile filter paper discs with a known concentration of the pyrazole derivative solution. Place the discs onto the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 5: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Stock Solution: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
Incubation: Incubate the microtiter plates under appropriate conditions.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mechanism of Action: Inhibition of DNA Gyrase
A significant mechanism through which some pyrazole derivatives exert their antibacterial activity is by inhibiting DNA gyrase.[1][4][5][16] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. The enzyme introduces negative supercoils into the DNA, a process vital for relieving torsional stress during DNA unwinding.
The inhibition of DNA gyrase by pyrazole derivatives typically occurs at the ATP-binding site of the GyrB subunit.[5] By binding to this site, the pyrazole derivatives prevent ATP hydrolysis, which is necessary for the enzyme's catalytic cycle. This leads to the accumulation of DNA strand breaks and ultimately results in bacterial cell death.[1] Docking studies have shown that these compounds can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of DNA gyrase.[4][5]
Visualizations
The following diagrams illustrate key workflows and mechanisms related to the application of pyrazole derivatives as antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 9. name-reaction.com [name-reaction.com]
- 10. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. longdom.org [longdom.org]
- 16. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of Pyrazole Carboxylic Acids in Oncology: A New Frontier in Anticancer Agent Development
For Immediate Release
Researchers, scientists, and drug development professionals are witnessing a surge of interest in pyrazole carboxylic acid derivatives as a promising class of anticancer agents. These heterocyclic compounds are demonstrating significant potential in preclinical studies, exhibiting potent activity against a range of cancer cell lines through diverse mechanisms of action. This report provides detailed application notes on the utility of these compounds, protocols for their evaluation, and a summary of their efficacy, offering a critical resource for the oncology research community.
The core structure of pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, provides a versatile scaffold for medicinal chemists. The addition of a carboxylic acid group, along with other substitutions, allows for the fine-tuning of pharmacological properties, leading to the development of highly selective and potent inhibitors of key cancer-related targets.
Mechanisms of Action: Targeting the Pillars of Cancer Progression
Pyrazole carboxylic acid derivatives have been shown to exert their anticancer effects by modulating a variety of cellular pathways crucial for tumor growth and survival. A primary mechanism is the inhibition of protein kinases, enzymes that play a central role in signal transduction pathways controlling cell proliferation, differentiation, and apoptosis.[1][2] Key kinase families targeted by these compounds include:
-
Receptor Tyrosine Kinases (RTKs): Many pyrazole derivatives have been designed to inhibit RTKs like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are frequently overexpressed or mutated in various cancers, driving tumor growth and angiogenesis.[3]
-
Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, these compounds can halt the cell cycle, preventing cancer cells from dividing and proliferating.[4]
-
Aurora Kinases: These are essential for proper mitosis, and their inhibition by pyrazole derivatives can lead to mitotic catastrophe and cancer cell death.[4]
-
PI3K/AKT Pathway: This pathway is a critical regulator of cell survival and proliferation, and its inhibition is a key strategy in cancer therapy. Certain pyrazole carbaldehyde derivatives have been identified as potent PI3K inhibitors.[3]
Beyond kinase inhibition, some pyrazole carboxylic acid derivatives have demonstrated the ability to interfere with other fundamental cellular processes, including:
-
Tubulin Polymerization: By disrupting microtubule dynamics, these agents can arrest the cell cycle in the G2/M phase and induce apoptosis.[5][6]
-
DNA Demethylase Inhibition: Recent studies have shown that 1H-pyrazole-4-carboxylic acid derivatives can act as potent inhibitors of ALKBH1, a DNA 6mA demethylase, which is dysregulated in some cancers like gastric cancer.[7][8]
-
Carbonic Anhydrase Inhibition: Certain heteroaryl-pyrazole carboxylic acids have shown inhibitory activity against human carbonic anhydrase XII, an enzyme linked to tumor hypoxia.[9]
Quantitative Efficacy: A Snapshot of Anticancer Activity
The anticancer potential of various pyrazole carboxylic acid derivatives has been quantified through in vitro cytotoxicity assays against a multitude of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these studies. The following tables summarize the IC50 values for several promising compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-based Tubulin Polymerization Inhibitor (CA-4 derivative) | Various | 0.00006 - 0.00025 | [3] |
| Pyrazole Carbaldehyde Derivative (PI3K Inhibitor) | MCF-7 | 0.25 | [3] |
| 5-phenyl-1H-pyrazol derivative (BRAF V600E inhibitor) | WM266.4 | 0.19 | [4] |
| Pyrazole derivative (Aurora-A kinase inhibitor) | HCT116 | 0.39 | [4] |
| Pyrazole derivative (Aurora-A kinase inhibitor) | MCF-7 | 0.46 | [4] |
| Pyrazole Benzothiazole Hybrid | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [3] |
| 1H-Pyrazole-4-carboxylic acid derivative (ALKBH1 inhibitor) | - | 0.031 | [7] |
| Polysubstituted Pyrazole Derivative | HepG2 | 2 | [3] |
| 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid amide derivative | Various | Potent growth inhibition | [5] |
| Pyrazole Chalcones | MCF-7, HeLa | Potent inhibition | [5] |
| Compound | Target/Mechanism | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Reference(s) |
| 1H-pyrazole-4-carboxylic acid derivative 29 | ALKBH1 inhibitor | Gastric cancer cell lines (HGC27, AGS) | IC50 = 0.031 ± 0.007 μM (in FP assay) | [7] |
| Pyrazole Carboxamides and Carboxylic Acids | Protein Kinase Inhibitors (CK2, AKT1, PKA, etc.) | MCF-7 (human breast cancer) | Induced cell cycle arrest | [1][2] |
| 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid derivatives | Antiproliferative | Various cancer cell lines | Compounds 70c and 70f showed best inhibitory effects | [5] |
| Pyrazole chalcones (111c) | Antiproliferative | MCF-7, HeLa | Highest inhibition observed for compound 111c | [5] |
| Pyrazole-containing compound (A) with 4-chloro substitution | Antitumor | HeLa (human cervix carcinoma) | IC50 = 4.94 mM | [5] |
| Scopoletin-pyrazole hybrids | Cytotoxic, COX-2 inhibition | HCT-116, Hun7, SW620 | IC50 values below 20 μM for six compounds | [6] |
| Pyrazole derivative with 4-bromophenyl group | Antiproliferative | A549, HeLa, MCF-7 | IC50 values of 8.0 μM (A549), 9.8 μM (HeLa), 5.8 μM (MCF-7) | [6] |
| Pyrazole carbaldehyde derivative 43 | PI3 kinase inhibitor | MCF7 (breast cancer) | IC50 = 0.25 μM | [3] |
| Pyrazole derivative 6 | Tubulin polymerization inhibitor | Six cancer cell lines | IC50 = 0.06–0.25 nM | [3] |
| Polysubstituted pyrazole derivative 59 | Antitumor, DNA binding | HepG2 (hepatocellular carcinoma) | IC50 = 2 µM | [3] |
| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative 14 | Antiproliferative, G0/G1 cell cycle arrest | B-cell lymphoma (BJAB) and other cancer cell lines | Potent and selective inhibition | [10] |
| Heteroaryl-pyrazole carboxylic acid 2c | hCA XII inhibitor, Antiproliferative | Hypoxic tumour cell lines | Ki = 0.21 µM towards hCA XII | [9] |
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the mechanisms and evaluation processes, the following diagrams illustrate a common signaling pathway targeted by pyrazole carboxylic acid derivatives and a typical workflow for their development and testing.
Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway by a pyrazole derivative.
Caption: A generalized workflow for the development of pyrazole-based anticancer agents.
Experimental Protocols
For researchers looking to work with these compounds, here are standardized protocols for key experiments.
Protocol 1: Synthesis of Pyrazole Carboxylic Acid Derivatives
The synthesis of pyrazole carboxylic acid derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11][12][13] A general procedure is as follows:
Materials:
-
Substituted 1,3-dicarbonyl compound
-
Substituted hydrazine hydrate or hydrochloride
-
Ethanol or acetic acid as solvent
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) supplies
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Add the substituted hydrazine derivative (1-1.2 equivalents) to the solution.
-
If using a hydrazine salt, add a base (e.g., triethylamine) to neutralize it.
-
Reflux the reaction mixture for 2-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole ester.
-
To obtain the carboxylic acid, the resulting ester is then saponified, typically using a base like sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent (e.g., THF/methanol), followed by acidification.
Protocol 2: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.[14][15]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Pyrazole carboxylic acid derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the pyrazole compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 3: Kinase Inhibition Assay
Kinase inhibition assays are crucial for determining the specific molecular targets of the pyrazole derivatives. These can be performed using various formats, including radiometric, fluorescence-based, or luminescence-based assays.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Pyrazole carboxylic acid derivatives
-
Detection reagents (e.g., radiolabeled ATP, specific antibodies, or luminescence reagents)
-
Appropriate plate reader
Procedure (General):
-
In a multi-well plate, add the kinase, its substrate, and the pyrazole compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time at the optimal temperature for the kinase.
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate using a suitable detection method.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
Pyrazole carboxylic acids represent a highly promising and adaptable scaffold for the development of novel anticancer therapeutics. Their ability to be readily synthesized and modified allows for the exploration of vast chemical space, leading to the identification of compounds with high potency and selectivity against a range of cancer-related targets. The data presented here underscores the significant progress made in this field. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, evaluating their efficacy in in vivo models, and exploring their potential in combination therapies to overcome drug resistance and improve patient outcomes. The continued investigation of pyrazole carboxylic acid derivatives holds great promise for the future of oncology drug discovery.
References
- 1. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. srrjournals.com [srrjournals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. air.unipr.it [air.unipr.it]
- 10. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 15. globalresearchonline.net [globalresearchonline.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: I am getting a very low yield or no desired product at all. What are the possible reasons and how can I improve it?
-
Answer: Low yield is a common issue that can stem from several factors throughout the synthetic process. Consider the following:
-
Incomplete Initial Condensation: The initial reaction to form the pyrazole ring is critical. Ensure your starting materials, such as ethyl acetoacetate and triethyl orthoformate, are of high purity and anhydrous, as moisture can interfere with the reaction. The reaction temperature and time are also crucial; for some related syntheses, temperatures around 40-45°C for 5 hours have been found to be optimal.
-
Inefficient Cyclization: The cyclization with methylhydrazine is a key step. The molar ratio of reactants can significantly impact the yield. It is advisable to use a slight excess of methylhydrazine. The reaction is often exothermic; maintaining a controlled temperature, sometimes as low as 3-8°C, can prevent side reactions.
-
Incomplete Hydrolysis: If you are synthesizing the carboxylic acid from its ethyl ester precursor, the hydrolysis step must go to completion. Ensure you are using a sufficient excess of the base (e.g., NaOH or KOH) and that the reaction is heated for an adequate amount of time to ensure complete saponification of the ester.
-
Degradation of Product: The pyrazole ring is generally stable, but harsh reaction conditions (e.g., excessively high temperatures or extreme pH for prolonged periods) could potentially lead to degradation.
-
Improper Work-up: Product may be lost during the work-up and extraction phases. Ensure the pH is correctly adjusted to precipitate the carboxylic acid before filtration. Multiple extractions with an appropriate organic solvent can help recover all the product from the aqueous phase.
-
Issue 2: Difficulty in Product Purification
-
Question: My final product is impure, and I am having trouble purifying it. What are common impurities and effective purification methods?
-
Answer: Impurities can arise from unreacted starting materials, side products, or intermediates.
-
Common Impurities:
-
Unreacted ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate (if starting from the ester).
-
Side products from the cyclization reaction, such as isomeric pyrazoles.
-
Residual starting materials like methylhydrazine or dicarbonyl compounds.
-
-
Purification Strategies:
-
Recrystallization: This is a highly effective method for purifying the final carboxylic acid product. A common solvent system for recrystallization is an ethanol/water or methanol/water mixture.[1] The crude product can be dissolved in hot solvent and allowed to cool slowly to form pure crystals.
-
Acid-Base Extraction: Since the desired product is a carboxylic acid, you can use its acidic nature for purification. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be separated, washed with an organic solvent to remove neutral impurities, and then acidified to precipitate the pure carboxylic acid.
-
Column Chromatography: While less common for the final carboxylic acid, chromatography can be useful for purifying the ester intermediate if it is isolated.
-
-
Issue 3: Inconsistent Results and Batch-to-Batch Variability
-
Question: I am observing significant variability in yield and purity between different batches of my synthesis. How can I improve the consistency?
-
Answer: Batch-to-batch inconsistency often points to a lack of precise control over reaction parameters.
-
Control of Reaction Conditions: Meticulously control the reaction temperature, stirring rate, and addition rate of reagents. For exothermic reactions, ensure efficient cooling to maintain the desired temperature.
-
Reagent Quality: The purity and source of your starting materials can have a significant impact. Use reagents from a reliable source and check their purity if you suspect it to be a problem.
-
Atmosphere Control: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions and improve reproducibility.
-
Standardized Procedures: Follow a detailed and consistent standard operating procedure (SOP) for each synthesis, including the work-up and purification steps.
-
Frequently Asked Questions (FAQs)
-
Question: What is a typical starting material for the synthesis of this compound?
-
Answer: A common route involves the use of ethyl acetoacetate, which undergoes condensation with triethyl orthoformate, followed by cyclization with methylhydrazine to form ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate. This ester is then hydrolyzed to the desired carboxylic acid.
-
Question: What are the key reaction steps in the synthesis?
-
Answer: The synthesis generally involves three main steps:
-
Condensation: Reaction of a β-ketoester (like ethyl acetoacetate) with a one-carbon unit source (like triethyl orthoformate) to form an intermediate.
-
Cyclization: Reaction of the intermediate with methylhydrazine to form the pyrazole ring.
-
Hydrolysis: Conversion of the resulting ester to the carboxylic acid, typically using a base like sodium hydroxide followed by acidification.
-
-
Question: What are the optimal conditions for the hydrolysis of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate?
-
Answer: The hydrolysis is typically carried out under basic conditions. A mixture of water and an alcohol like methanol or ethanol is often used as the solvent. Sodium hydroxide or potassium hydroxide is added, and the reaction mixture is heated (e.g., at 60°C) for several hours to ensure complete conversion. The reaction is then cooled, and the alcohol is removed under reduced pressure before acidification.
-
Question: How can I confirm the identity and purity of my final product?
-
Answer: The structure and purity of this compound can be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Melting Point: The pure compound has a distinct melting point of 181-183°C.[2] A broad or depressed melting point can indicate the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): This can be used to determine the purity of the product with high accuracy.
-
Quantitative Data Summary
| Parameter | Value | Notes |
| Melting Point | 181-183 °C | For the pure carboxylic acid.[2] |
| Molecular Weight | 140.14 g/mol | [3] |
| Typical Yield | 75-95% | Highly dependent on the specific protocol and optimization. Yields in this range have been reported for analogous pyrazole syntheses.[1][4] |
| Hydrolysis Temperature | ~60 °C | A common temperature for the hydrolysis of related pyrazole esters.[5] |
| Hydrolysis Time | 2-4 hours | Typical duration to ensure complete saponification.[5] |
Experimental Protocols
Synthesis of Ethyl 1,5-Dimethyl-1H-pyrazole-4-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.
-
Heat the mixture under reflux for a specified period, monitoring the reaction progress by TLC or GC.
-
After cooling, remove the volatile components under reduced pressure.
-
To the crude intermediate, slowly add a solution of methylhydrazine in a suitable solvent (e.g., ethanol) while maintaining a controlled temperature, often with cooling in an ice bath.
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the cyclization is complete.
-
Remove the solvent under reduced pressure. The crude ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate can be purified by column chromatography or used directly in the next step.
Hydrolysis to this compound
-
Dissolve the crude or purified ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate in a mixture of water and methanol (or ethanol).
-
Add a stoichiometric excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Heat the mixture at reflux (around 60°C) for 2-4 hours, monitoring the disappearance of the ester by TLC.[5]
-
After the reaction is complete, cool the mixture to room temperature and remove the alcohol by rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3, at which point the carboxylic acid will precipitate.
-
Stir the mixture in the ice bath for a period to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization from an ethanol/water mixture.[1]
Visualizations
References
- 1. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 2. This compound 97 31728-75-3 [sigmaaldrich.com]
- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying crude this compound?
A1: Recrystallization is the most widely used and effective technique for purifying solid organic compounds like this compound. This method relies on the principle that the solubility of the compound and its impurities varies in a given solvent at different temperatures. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the solvent.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Based on the polar nature of the carboxylic acid group and the pyrazole ring, polar solvents are generally the most suitable. Good starting points for solvent screening include:
-
Single Solvents: Ethanol, methanol, isopropanol, and water.
-
Mixed Solvent Systems: An ethanol/water or methanol/water mixture is often effective. This system allows for fine-tuning the solvent polarity to maximize the recovery of the pure product while leaving impurities in the solution.
Q3: My purified product has a low melting point and appears discolored. What are the likely impurities?
A3: Discoloration and a depressed melting point are common indicators of impurities. Potential impurities in the synthesis of this compound can include:
-
Unreacted starting materials.
-
Regioisomers formed during the pyrazole ring synthesis.
-
Colored byproducts resulting from side reactions or degradation of starting materials, particularly if hydrazine derivatives are used in the synthesis.[1]
Q4: Can I use a method other than recrystallization for purification?
A4: Yes, an acid-base extraction is a viable alternative or a complementary preliminary purification step. Since this compound is acidic, it can be deprotonated with a weak base (e.g., sodium bicarbonate solution) to form a water-soluble salt. Neutral and basic impurities can then be washed away with an organic solvent. Subsequently, the aqueous layer can be acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can then be collected by filtration.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen cold solvent. | - Use a less polar solvent or a mixed solvent system to decrease solubility at low temperatures.- Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution slowly and then in an ice bath to maximize crystal formation. |
| Product "Oils Out" Instead of Crystallizing | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated. | - Add a small amount of a "good" solvent (one in which the compound is highly soluble) to the hot mixture.- Lower the temperature at which crystallization begins by using a lower-boiling point solvent system.- Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. |
| Colored Impurities Remain in the Final Product | The impurities have similar solubility to the product or are trapped in the crystals. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure the cooling process is slow to prevent rapid crystallization that can trap impurities.- A second recrystallization may be necessary. |
| Presence of Insoluble Material in the Hot Solution | Insoluble impurities (e.g., inorganic salts, particulates). | - Perform a hot filtration step to remove any insoluble material before allowing the solution to cool and crystallize. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixed Solvent System
This protocol is a general guideline and may require optimization based on the impurity profile of your crude product.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Purification by Acid-Base Extraction
This method is useful for removing neutral or basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers and wash with a fresh portion of ethyl acetate to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1M hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2). The pure this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum.
Logical Workflow for Purification
The following diagram illustrates a logical workflow for the purification of this compound.
Caption: Recrystallization workflow for this compound.
Troubleshooting Decision Tree
This diagram provides a decision-making process for troubleshooting common purification issues.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding impurities encountered during the synthesis of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity encountered during the synthesis of this compound?
The most prevalent impurity is the regioisomer, 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid . Its formation is a common issue in pyrazole synthesis when using unsymmetrical starting materials.
Q2: Why is the 1,3-dimethyl regioisomer formed?
The formation of regioisomers is a well-known challenge in the Knorr pyrazole synthesis when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, such as methylhydrazine. The reaction can proceed through two different pathways because the substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons of the dicarbonyl starting material. This leads to two different hydrazone intermediates, which then cyclize to form the respective 1,5-dimethyl and 1,3-dimethyl pyrazole regioisomers.
Q3: Besides the regioisomer, what other impurities might I encounter?
Other potential impurities include:
-
Unreacted Starting Materials: Residual amounts of the 1,3-dicarbonyl precursor (e.g., ethyl 2-formylacetoacetate) and methylhydrazine.
-
Intermediate Ester: If the synthesis involves the hydrolysis of a corresponding ester (e.g., ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate), this intermediate may be present if the hydrolysis is incomplete.
-
Solvent and Reagent Residues: Residual solvents or reagents used in the reaction and work-up.
-
By-products of Hydrolysis: For instance, ethanol, if the synthesis proceeds via the hydrolysis of an ethyl ester.
Q4: What analytical techniques are recommended for detecting these impurities?
High-Performance Liquid Chromatography (HPLC) is the most effective and commonly used method for separating and quantifying the desired product from its regioisomer and other impurities. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), can be used to confirm the identity of the impurities by their mass-to-charge ratio. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation and can help in identifying the isomeric ratio.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| A major impurity peak is observed in the HPLC chromatogram with the same mass as the product. | This is highly indicative of the presence of the 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid regioisomer. | Optimize reaction conditions to improve regioselectivity. Experiment with different solvents; for example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity in some pyrazole syntheses. Adjusting the reaction pH and temperature may also favor the formation of the desired isomer. Careful fractional crystallization might also be employed for purification. |
| The final product is contaminated with starting materials. | The reaction may not have gone to completion, or the stoichiometry of the reactants might be suboptimal. | Increase the reaction time or temperature. Consider using a slight excess of one of the reactants to ensure the complete consumption of the other. Improve the purification process, for example, by using a suitable recrystallization solvent or column chromatography. |
| The presence of the ethyl ester intermediate is detected. | Incomplete hydrolysis of the ester precursor. | Extend the hydrolysis time or increase the concentration of the acid or base used for hydrolysis. Ensure the reaction temperature is optimal for the hydrolysis step. |
| Low yield with multiple minor, unidentified peaks. | This could be due to the degradation of starting materials or the product, or the occurrence of multiple side reactions. | Ensure the purity of the starting materials. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if the reactants are sensitive to air or moisture. Lowering the reaction temperature might reduce the rate of side reactions. |
Data on Common Impurities
| Impurity Name | Type | Typical Level | Origin | Analytical Notes |
| 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid | Regioisomer | Major | Side reaction during cyclization | Elutes close to the main product in reverse-phase HPLC. Has the same mass as the product. |
| Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate | Intermediate | Minor/Trace | Incomplete hydrolysis | Less polar than the carboxylic acid product; will have a longer retention time in reverse-phase HPLC. |
| Ethyl 2-formylacetoacetate (or similar) | Starting Material | Minor/Trace | Unreacted starting material | Will have a significantly different retention time in HPLC compared to the product. |
| Methylhydrazine | Starting Material | Trace | Unreacted starting material | Highly polar; may elute very early in reverse-phase HPLC. |
| Ethanol | By-product | Variable | By-product of ester hydrolysis | Typically removed during work-up and drying. Can be detected by GC or NMR. |
Experimental Protocols
Protocol: HPLC Analysis of this compound
This protocol provides a general method for the separation of this compound from its common impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.
Visualizations
Synthetic Pathway and Impurity Formation
Caption: Synthetic pathway for this compound, illustrating the formation of the desired product and the regioisomeric impurity.
Troubleshooting Workflow for Impurity Analysis
Caption: A logical workflow to guide researchers in troubleshooting common impurity issues during the synthesis.
Troubleshooting crystallization of carboxylic acids: "oiling out"
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the common issue of "oiling out" during the crystallization of carboxylic acids. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" during crystallization?
A1: "Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a solute separates from a solution as a liquid phase (an "oil") rather than as a solid crystalline phase.[1][2][3] This oil is a solute-rich liquid that is immiscible with the bulk solvent.[1] Instead of forming crystals, a liquid layer or droplets appear, which can prevent successful crystallization and purification.[1]
Q2: What are the primary causes of oiling out?
A2: Oiling out is primarily driven by high supersaturation, where the solute concentration exceeds its solubility to a point that kinetically favors the formation of a liquid over an ordered crystal lattice.[1][3] Key contributing factors include:
-
Rapid Cooling: Fast temperature reduction can generate high levels of supersaturation, leaving insufficient time for crystal nucleation and growth.[1][4]
-
Poor Solvent Choice: A solvent in which the carboxylic acid is either excessively soluble or insoluble can promote oiling out.[1][5] An ideal solvent should have a significant positive temperature coefficient for solubility.[6]
-
High Solute Concentration: Starting with a highly concentrated solution increases the likelihood of reaching the critical supersaturation level required for oiling out.[1]
-
Presence of Impurities: Impurities can interfere with the crystal lattice formation and induce oiling out.[1][7][8] They can also depress the melting point of the solute, increasing the chance that the solution temperature is above the melting point of the impure solid.[7]
-
Low Melting Point: The issue can occur if the melting point of the solid is lower than the temperature of the solution from which it is separating.[7][8]
Q3: What are the negative consequences of oiling out?
A3: Oiling out can have several detrimental effects on experimental outcomes:
-
Poor Purification: The oil phase can act as a solvent for impurities, which then become entrapped when the oil eventually solidifies.[1][7][9]
-
Amorphous or Poor-Quality Product: The oil may solidify into an amorphous, glassy, or gum-like product rather than a well-defined crystalline solid, which can be difficult to handle, filter, and dry.[1][10]
-
Process Control Issues: Oiling out is an unpredictable phenomenon that is difficult to control and scale up, leading to batch-to-batch inconsistency.[3]
-
Filtration and Downstream Problems: Oiled-out products can foul filters and complicate downstream processing steps.[9][10]
Troubleshooting Guides
Issue: The Carboxylic Acid is Oiling Out Upon Cooling
When a carboxylic acid separates as a liquid instead of a solid, it indicates that the system has entered an unstable state of high supersaturation. The following strategies can be employed to prevent or remedy this issue.
A logical approach to troubleshooting this issue is outlined in the decision tree below.
Caption: Troubleshooting decision tree for addressing oiling out.
1. Control Supersaturation
High supersaturation is the primary driver of oiling out.[1] The goal is to generate supersaturation slowly so the system remains in the metastable zone, where controlled crystal growth is favored over liquid phase separation.
-
Reduce the Cooling Rate: A slow cooling rate is the simplest and often most effective method.[1][8] Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated if necessary, before further cooling.[11]
-
Decrease Solute Concentration: If oiling out persists, the initial concentration may be too high. Try returning the mixture to the heat, adding more solvent to dissolve the oil, and cooling again.[5][7] Starting with a more dilute solution can prevent the critical supersaturation point from being reached.[1]
2. Optimize Solvent Selection
The choice of solvent is critical.[1][12] An ideal solvent will dissolve the carboxylic acid when hot but have low solubility when cold.[6]
-
Solvent Properties: Solvents with properties that match the solute (e.g., similar intermolecular forces) are a good starting point.[6] For carboxylic acids, which can act as hydrogen bond donors and acceptors, protic solvents like alcohols or water are often suitable.[6]
-
Solvent Screening: If a particular solvent consistently causes oiling out, a systematic screening of different solvents or solvent mixtures is recommended.[1]
-
Anti-Solvent Addition: An anti-solvent (a solvent in which the compound is insoluble) can be used to induce crystallization.[13] It is crucial to add the anti-solvent slowly to the dissolved compound to avoid creating localized areas of high supersaturation.[1][14]
3. Implement Seeding
Seeding is a powerful technique to induce crystallization at a lower level of supersaturation, thereby preventing oiling out.[1][10][15] By providing a template for growth, seeding bypasses the energy barrier of primary nucleation.
-
How it Works: Seed crystals provide a surface for solute molecules to deposit onto, promoting controlled growth over the formation of an oil.[15]
-
When to Add Seeds: Seeds should be added when the solution is cooled to a temperature within the metastable zone—the region where the solution is supersaturated but unlikely to nucleate spontaneously.[1][10]
-
Amount of Seeds: A small amount, typically 1-5% by weight of the solute, is sufficient.[1]
4. Consider Other Factors
-
Impurities: If the crude material is highly impure, this can suppress the melting point and promote oiling out.[7][8] Consider purifying the material first using another method (e.g., chromatography) or treating the hot solution with activated charcoal to remove colored or resinous impurities.[5][7]
-
Stirring: Adequate mixing can help maintain a uniform temperature and concentration, avoiding local pockets of high supersaturation.[2][10] However, overly aggressive agitation can sometimes hinder crystal growth.
Data Presentation
Table 1: Properties of Common Solvents for Carboxylic Acid Crystallization
The choice of solvent is a critical parameter in preventing oiling out.[1] A solvent with a boiling point lower than the melting point of the solute is often preferred to minimize the risk.[6]
| Solvent | Boiling Point (°C)[6] | Polarity | Typical Use for Carboxylic Acids |
| Water | 100 | High | Good for low molecular weight or poly-functional acids. |
| Ethanol | 78 | High | General-purpose polar protic solvent, often effective.[6] |
| Methanol | 65 | High | Similar to ethanol, but more volatile.[6] |
| Ethyl Acetate | 77 | Medium | Good for moderately polar acids. |
| Acetone | 56 | Medium | Can be effective but its low boiling point requires care.[6] |
| Toluene | 111 | Low | For less polar acids; high boiling point can be a risk.[6] |
| Hexanes | 69 | Low | Typically used as an anti-solvent or for nonpolar acids.[6] |
Experimental Protocols
Protocol 1: Systematic Solvent Screening Workflow
This protocol outlines a method for identifying a suitable crystallization solvent to minimize the risk of oiling out.[1]
Caption: Experimental workflow for selecting a crystallization solvent.
Methodology:
-
Preparation: In several small vials, place a small, known quantity (e.g., 20-30 mg) of the carboxylic acid to be crystallized.
-
Solvent Selection: Choose a range of test solvents with varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexanes).
-
Room Temperature Solubility: To each vial, add a test solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or up to a set volume (e.g., 1 mL). Note any solvents that dissolve the solid at room temperature (these are generally poor choices).
-
Hot Solubility: For solvents that did not dissolve the solid at room temperature, heat the vials gently (e.g., in a warm sand bath) while adding more solvent dropwise until the solid fully dissolves.
-
Cooling & Observation: Allow the vials that formed clear solutions upon heating to cool slowly to room temperature. Observe each vial for signs of crystallization or oiling out.
-
Analysis: The ideal solvent is one in which the carboxylic acid is sparingly soluble at room temperature but fully soluble at an elevated temperature, and which produces solid crystals upon cooling.
Protocol 2: Seeding to Prevent Oiling Out
This protocol describes the proper technique for using seed crystals to guide crystallization.[1][10]
Methodology:
-
Prepare a Saturated Solution: Dissolve the carboxylic acid in the chosen solvent at an elevated temperature until the solution is just saturated and clear.
-
Cool to Metastable Zone: Cool the solution slowly. The target temperature is just below the saturation point, where the solution is supersaturated but has not yet started to spontaneously crystallize or oil out.
-
Add Seed Crystals: Add a small amount (1-5% by weight) of pure, previously obtained crystals of the desired carboxylic acid.
-
Slow Cooling: Continue to cool the solution slowly to the final desired temperature (e.g., room temperature or 0-4 °C).
-
Observation: Monitor the solution. The seed crystals should act as nucleation sites, promoting the growth of larger crystals and preventing the formation of an oil.
Protocol 3: Anti-Solvent Crystallization
This protocol details how to use an anti-solvent to induce crystallization.
Methodology:
-
Dissolve Compound: Dissolve the carboxylic acid in a minimal amount of a "good" solvent (one in which it is highly soluble).
-
Heat Solution: Gently warm the solution to ensure the compound is fully dissolved.
-
Slowly Add Anti-Solvent: While stirring, add the "anti-solvent" (a solvent in which the carboxylic acid is insoluble but is miscible with the "good" solvent) drop by drop.
-
Monitor for Turbidity: Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is saturated.
-
Re-dissolve (Optional but Recommended): Add a few drops of the "good" solvent to just turn the solution clear again.
-
Cool Slowly: Allow the solution to cool slowly. The controlled level of supersaturation should favor crystal growth over oiling out.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. mt.com [mt.com]
- 4. tutorchase.com [tutorchase.com]
- 5. brainly.com [brainly.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Chemjobber: Process Wednesday: Oiling out [chemjobber.blogspot.com]
- 10. mt.com [mt.com]
- 11. amherst.edu [amherst.edu]
- 12. researchgate.net [researchgate.net]
- 13. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
- 14. ijcea.org [ijcea.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving the Regioselectivity of Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of pyrazole derivatives, with a specific focus on controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, a reaction that can lead to two different pyrazole products.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit vastly different biological activities, toxicological profiles, and physical properties.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]
Q2: I'm getting a mixture of two pyrazole regioisomers. What are the primary factors causing this?
A2: The formation of a regioisomeric mixture during the classical Knorr pyrazole synthesis (the condensation of a 1,3-dicarbonyl with a hydrazine) is a common challenge.[2][3] The regiochemical outcome is governed by a sensitive interplay of several factors:[3][4]
-
Electronic Effects : The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[4] Electron-withdrawing groups (like -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[3][4]
-
Steric Hindrance : Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block a reaction pathway, directing the hydrazine's nucleophilic attack to the less sterically hindered carbonyl group.[3][4]
-
Reaction pH : The acidity or basicity of the medium is critical.[3][4] Under acidic conditions, the more basic nitrogen atom of a substituted hydrazine can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1] Conversely, basic conditions might favor the attack of the inherently more nucleophilic nitrogen.[4]
-
Solvent Choice : The solvent can have a dramatic impact on regioselectivity.[3] Traditional solvents like ethanol often lead to mixtures of regioisomers.[5][6] In contrast, fluorinated alcohols have been shown to significantly improve regioselectivity.[5][6][7]
Q3: How can I improve the regioselectivity of my pyrazole synthesis using a 1,3-dicarbonyl and a hydrazine?
A3: If you are observing a mixture of regioisomers, the most effective troubleshooting step is often to change the solvent.[8]
Primary Recommendation: Use Fluorinated Alcohols
The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and particularly 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the regioselectivity in pyrazole formation compared to conventional solvents like ethanol.[5][6][7][9] These solvents are non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group, which can be an issue with alcohols like ethanol.[7] This often leads to the nearly exclusive formation of a single regioisomer.[5]
Data Presentation: Solvent Effects on Regioselectivity
The following tables summarize quantitative data on the effect of different solvents on the regioselectivity of pyrazole synthesis from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.
Table 1: Reaction of 1,3-Diketones with Methylhydrazine
| 1,3-Diketone (R¹/R²) | Solvent | Isomer Ratio (A:B)¹ | Overall Yield (%) | Reference |
| 2-Furyl / CF₃ | EtOH | 36:64 | 99 | [5] |
| TFE | 85:15 | 99 | [5] | |
| HFIP | 97:3 | 98 | [5] | |
| 2-Furyl / CF₂CF₃ | EtOH | 64:36 | 93 | [5] |
| TFE | 98:2 | 99 | [5] | |
| HFIP | >99:<1 | 99 | [5] |
¹Isomer A: N-methyl is adjacent to R¹. Isomer B: N-methyl is adjacent to R². For the first entry, isomer B is the hydrated pyrazoline precursor.[5]
Table 2: Reaction of 1,3-Diketones with Phenylhydrazine
| 1,3-Diketone (R¹/R²) | Solvent | Isomer Ratio (A:B)¹ | Overall Yield (%) | Reference |
| 2-Furyl / CF₃ | EtOH | 72:28 | 99 | [5] |
| TFE | 95:5 | 99 | [5] | |
| HFIP | >99:<1 | 99 | [5] |
¹Isomer A: N-phenyl is adjacent to R¹. Isomer B: N-phenyl is adjacent to R².[5]
Q4: My desired product is the minor isomer. How can I reverse the regioselectivity?
A4: Reversing the inherent regioselectivity can be challenging. The outcome is often dictated by the intrinsic electronic and steric properties of the substrates.[4] However, you can try the following:
-
pH Adjustment : The regioselectivity can be pH-dependent. If a reaction is run under neutral or basic conditions, adding an acid catalyst (like acetic acid or HCl) can alter the preferred pathway of attack, potentially favoring the other isomer.[1][10]
-
Alternative Synthetic Routes : If modifying the Knorr synthesis is unsuccessful, consider fundamentally different strategies that may offer complementary regioselectivity.[4] A powerful alternative is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne or alkene, which often provides excellent and predictable regiocontrol.[10][11]
Q5: I've tried optimizing the reaction, but I still have a mixture of isomers. What is the most effective way to separate them?
A5: Although designing a highly regioselective synthesis is ideal, separating an existing mixture is often necessary.[11] The most common and effective method for separating pyrazole regioisomers is silica gel column chromatography.[11][12][13] Even though they are structurally similar, regioisomers often have slightly different polarities, which allows for their separation.
Procedure for Separation:
-
TLC Analysis : First, screen different solvent systems (eluents) using Thin Layer Chromatography (TLC) to find one that provides the best separation (largest difference in Rf values) between the two isomer spots.[11] A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
Column Chromatography : Once a suitable eluent is identified, perform flash column chromatography on silica gel to separate the bulk mixture.[11][12]
Q6: How can I definitively identify which regioisomer I have synthesized?
A6: Unambiguous structural identification is crucial. The most powerful tool for this is Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15]
-
1D NMR (¹H and ¹³C) : While ¹H and ¹³C NMR can provide initial clues, assigning the correct structure based on chemical shifts alone can sometimes be difficult.[15]
-
2D NMR (NOESY and HMBC) : For definitive proof, 2D NMR experiments are invaluable.
-
A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can show spatial proximity between protons. For example, a cross-peak between the protons of an N-alkyl group and the protons of a nearby substituent at the C5 position can confirm that specific isomer.[12][14]
-
An HMBC (Heteronuclear Multiple Bond Correlation) experiment shows correlations between protons and carbons over two or three bonds. This can reveal connectivity between the N-substituent and the specific carbons of the pyrazole ring (C3 or C5), allowing for unambiguous assignment.[14]
-
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis Using HFIP
This protocol details a general procedure for the Knorr condensation that favors one regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[4]
-
Materials :
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL)
-
-
Procedure :
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3-5 mL).
-
Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is often complete in 1-4 hours.[4][5]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[4]
-
Protocol 2: Microwave-Assisted Synthesis
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[4]
-
Materials :
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
-
-
Procedure :
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.[4]
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.[4]
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[4]
-
Mandatory Visualizations
Caption: Competing pathways in the Knorr pyrazole synthesis.
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Decision logic for pyrazole synthesis strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 13. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 14. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Yield in Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the crystallization of organic compounds, with a focus on improving yield and product quality.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful crystallization?
The choice of solvent is arguably the most critical factor for successful crystallization.[1][2] An ideal solvent should dissolve the compound completely when hot but only sparingly when cold.[3][4][5] This temperature-dependent solubility difference is the driving force for crystallization upon cooling. The solvent should also be unreactive with the compound, have a relatively low boiling point for easy removal, and be non-toxic and inexpensive.[1][4]
Q2: My compound is not crystallizing at all. What should I do?
If no crystals form, your solution is likely not sufficiently supersaturated.[6] Several methods can be used to induce crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the solution's meniscus.[7][8] This action can create microscopic scratches on the glass that serve as nucleation sites for crystal growth.[7]
-
Seeding: Add a single, small crystal of the pure compound (a "seed crystal") to the supersaturated solution.[7][8] The seed crystal acts as a template, or nucleation site, for other molecules to deposit onto, initiating crystal growth.[8][9][10]
-
Reduce Solvent Volume: If too much solvent was used, the solution might not become saturated upon cooling.[8][11][12] You can boil off some of the solvent to increase the compound's concentration and then attempt to cool the solution again.[8][11]
-
Lower Temperature: Cool the solution in a colder bath, such as a salt-water ice bath, to further decrease the compound's solubility.[7][8]
Q3: What does it mean if my compound "oils out" and how can I prevent it?
"Oiling out" is a phenomenon where the compound comes out of solution as a liquid instead of a solid.[11] This typically happens when the boiling point of the solvent is higher than the melting point of the compound, causing it to melt in the hot solution.[11] Oiling out is problematic because impurities tend to be more soluble in the oily droplets than in the solvent, leading to impure crystals.[11]
To prevent this:
-
Reheat the solution to dissolve the oil, add a small amount of additional solvent to lower the saturation temperature, and allow it to cool more slowly.[6]
Q4: How does the presence of impurities affect crystallization and yield?
Impurities can significantly hinder crystallization and reduce yield.[13] They can act in several ways:
-
Inhibit Nucleation: Soluble impurities can adsorb onto the surface of newly formed nuclei, preventing further growth.[14][15]
-
Reduce Yield: High concentrations of impurities can decrease the final product recovery by up to 15% or more.[16]
-
Alter Crystal Habit: Impurities can change the shape (morphology) of the crystals, sometimes leading to the formation of fine, fragile needles that are difficult to handle.[14][16]
-
Incorporate into the Crystal: Some impurities can become trapped within the crystal lattice, reducing the purity of the final product.[13][16]
A minimum purity of 80-90% is often recommended before attempting to grow high-quality crystals.[17]
Q5: How can I improve the size and quality of my crystals?
The key to growing large, high-quality crystals is to ensure the rate of crystal growth is slow and steady. Rapid crystallization traps impurities and results in the formation of many small crystals.[11]
-
Control Supersaturation: Avoid making the solution too concentrated. You want to operate in the "metastable zone" where existing crystals can grow, but new, spontaneous nucleation is minimized.[9][18]
-
Use a Binary Solvent System: Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly introduce a "poor" solvent (an anti-solvent) in which it is insoluble. This gradual change in solubility can promote slow, controlled crystal growth.[18]
Troubleshooting Guide
This guide addresses common problems encountered during the crystallization of organic compounds.
| Symptom / Issue | Possible Causes | Recommended Solutions |
| Low or No Crystal Yield | 1. Too much solvent was used , keeping the compound dissolved even at low temperatures.[6][11][12] 2. The solution is not sufficiently supersaturated .[6] 3. The wrong solvent was chosen (compound is too soluble at all temperatures). 4. Premature filtration , before crystallization was complete.[6] | 1. Concentrate the mother liquor by boiling off some solvent and re-cooling.[6][8][11] 2. Induce crystallization by scratching the flask or adding a seed crystal.[7][8] 3. Remove all solvent and attempt recrystallization with a different solvent system.[11] 4. Ensure the solution has cooled completely (e.g., in an ice bath) for an adequate time before filtering.[6] |
| "Oiling Out" | 1. The compound's melting point is lower than the solution's temperature .[6][11] 2. The cooling rate is too rapid .[6] 3. A high concentration of impurities is present, depressing the melting point.[6][20] | 1. Reheat the solution to dissolve the oil, add a small amount of extra solvent, and cool very slowly.[6] 2. Use a solvent with a lower boiling point.[1][6] 3. Further purify the crude compound before attempting crystallization.[6] |
| Crystals Are Very Small or Form a Fine Powder | 1. Cooling was too rapid , leading to fast nucleation.[11][20] 2. The solution was agitated or disturbed during the cooling process.[21] 3. The solution was too concentrated (highly supersaturated), causing rapid precipitation.[20] | 1. Ensure slow, gradual cooling. Allow the flask to cool to room temperature on the benchtop before moving to an ice bath. 2. Keep the crystallizing solution in an undisturbed location.[21][22] 3. Use slightly more solvent to reduce the initial concentration, or maintain the solution just below the saturation point for a longer period.[20] |
| Product is Colored or Impure | 1. Colored impurities are present in the crude solid. 2. Rapid crystallization has trapped impurities within the crystal lattice.[11] 3. The mother liquor was not completely removed during filtration.[13] | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. (Note: Using too much charcoal can adsorb your product and lower the yield).[11] 2. Recrystallize the material again, ensuring the cooling process is slow and gradual. 3. Ensure the crystals are washed with a small amount of ice-cold, fresh solvent after filtration to remove any adhering impure mother liquor. |
Quantitative Data Summary
Table 1: Properties of Common Crystallization Solvents
The choice of solvent is critical, and its boiling point influences the temperature range of the process. A solvent with a boiling point below 100°C is often preferred to facilitate easy removal and minimize the risk of oiling out.[1]
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Diethyl Ether | 35 | Non-polar | Very volatile and flammable; use with caution.[1] |
| Acetone | 56 | Polar Aprotic | Excellent solvent but low boiling point limits the solubility difference.[1][23] |
| Methanol | 65 | Polar Protic | Good for more polar compounds.[1][23] |
| Hexanes | 69 | Non-polar | Good for non-polar compounds.[1] |
| Ethyl Acetate | 77 | Moderately Polar | An excellent and versatile solvent.[1][23] |
| Ethanol | 78 | Polar Protic | A common and effective solvent for many organic compounds.[1][23] |
| Water | 100 | Very Polar | Used for polar compounds that can hydrogen bond.[1] |
| Toluene | 111 | Non-polar | High boiling point; should be avoided if alternatives exist.[1] |
Experimental Protocols
Protocol 1: Inducing Crystallization
This protocol should be used when a cooled, supersaturated solution fails to produce crystals.
A. Scratching Method
-
Ensure the solution has cooled and is supersaturated.
-
Obtain a clean glass stirring rod.
-
Carefully insert the rod into the solution.
-
Gently but firmly scratch the inner surface of the flask or beaker, just below the surface of the liquid. The scratching should be audible.[7][8]
-
Observe the scratched area. Crystallization often begins immediately at these nucleation sites.[7][8]
B. Seeding Method
-
Obtain a small, pure crystal of the target compound (the "seed crystal"). If none is available, a seed can sometimes be generated by dipping a glass rod into the solution, removing it, and allowing the solvent to evaporate off the tip, leaving a thin crystalline residue.[7][8]
-
Carefully drop the seed crystal into the center of the supersaturated solution.
-
Do not disturb the flask. Allow the crystal to rest at the bottom.
-
Crystal growth should begin on the surface of the seed crystal. This process provides a template for controlled growth.[9][10]
Protocol 2: Slow Evaporation Crystallization
This method is useful when you have a small amount of material or when other methods fail. It relies on slowly increasing the concentration by evaporating the solvent.[17][18]
-
Dissolve the compound in a suitable solvent at room temperature. The compound should be soluble but not excessively so.[17] A concentration similar to that used for NMR (2-10 mg in 0.6-1 mL) can be a good starting point.[17]
-
Place the solution in a small, clean container (e.g., a vial or an NMR tube).
-
Cover the container in a way that allows for slow solvent evaporation. For a vial, you can use aluminum foil or a septum with a needle pierced through it. For an NMR tube, the cap is often sufficient.[17]
-
Place the container in a quiet, vibration-free location.[22]
-
Allow the solvent to evaporate slowly over several hours to days. As the concentration increases, the solution will become supersaturated, and crystals will begin to form.[18]
Protocol 3: Two-Solvent (Anti-Solvent) Crystallization
This technique is employed when no single solvent has the ideal solubility properties. It requires two miscible solvents: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").[2][18]
-
Dissolve the compound in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" anti-solvent dropwise, swirling the flask after each addition.
-
Continue adding the anti-solvent until the solution becomes faintly cloudy or turbid. This cloudiness indicates the point of saturation has been reached and nucleation is beginning.
-
If too much anti-solvent is added, add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Set the flask aside and allow it to cool slowly and undisturbed. Crystals should form as the solution cools.
Visualizations
Caption: A logical workflow for troubleshooting poor crystallization yield.
Caption: Relationship between key factors affecting crystallization outcome.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 14. Yield of Crystallization Process | Effect of Impurities on Crystals Growth [chemicalslearning.com]
- 15. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. unifr.ch [unifr.ch]
- 18. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 19. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 20. benchchem.com [benchchem.com]
- 21. Home Page [chem.ualberta.ca]
- 22. thoughtco.com [thoughtco.com]
- 23. quora.com [quora.com]
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is a solid compound that is generally stable under normal storage conditions.[1] It is slightly soluble in water.[2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H8N2O2 | |
| Molecular Weight | 140.14 g/mol | |
| Melting Point | 181-183 °C | |
| pKa (Predicted) | 3.51 ± 0.25 | [2] |
| Appearance | Off-white solid | [2] |
| Solubility | Slightly soluble in water | [2] |
Q2: What are the expected degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, general knowledge of pyrazole and carboxylic acid chemistry suggests the following potential degradation routes under forced conditions:
-
Hydrolysis: The carboxylic acid group is generally stable to hydrolysis. However, under extreme pH and temperature, degradation of the pyrazole ring could occur.
-
Oxidation: The pyrazole ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives. Hazardous decomposition products under fire conditions include carbon monoxide, carbon dioxide, and nitrogen oxides.[1]
-
Photodegradation: Exposure to UV light may induce degradation, a common characteristic for many organic molecules.[3] The specific photoproducts would need to be identified through experimental studies.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group and cleavage of the pyrazole ring are possible degradation pathways.[1]
A proposed general degradation pathway is illustrated below.
Caption: Potential degradation pathways for this compound.
Troubleshooting Guides
This section provides guidance on common issues that may be encountered during the handling and analysis of this compound.
Experimental Workflow: Forced Degradation Study
A typical workflow for conducting a forced degradation study is outlined below. The goal of such a study is to generate degradation products to develop and validate a stability-indicating analytical method.[4][5]
Caption: Workflow for a forced degradation study.
Q3: How do I perform a forced degradation study on this compound?
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[4] Below are recommended starting conditions for stress testing. The extent of degradation should ideally be between 5-20%.[6]
| Stress Condition | Recommended Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 80°C for 24 hours.[1] Neutralize the solution before analysis. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat at 80°C for 24 hours.[1] Neutralize the solution before analysis. |
| Oxidative Degradation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for up to 7 days.[6] |
| Thermal Degradation | Expose the solid compound to a temperature of 105°C for 24 hours.[1] |
| Photolytic Degradation | Expose the solid compound or a solution to UV light (e.g., 254 nm) for 24 hours.[1] A dark control should be run in parallel. The ICH Q1B guideline recommends an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.[7] |
Q4: What is a suitable HPLC method for analyzing the stability of this compound and its degradation products?
A reverse-phase HPLC (RP-HPLC) method with UV detection is generally suitable for the analysis of pyrazole derivatives. A starting point for method development could be based on methods used for similar compounds like celecoxib.[1]
Recommended Starting HPLC Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 3.5) and an organic solvent (e.g., acetonitrile).[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection | UV at a suitable wavelength (to be determined by UV scan, likely around 250 nm) |
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is stability-indicating.[8] This includes assessing specificity, linearity, accuracy, precision, and robustness.
Troubleshooting Common HPLC Issues
Q5: I am observing peak tailing in my chromatograms. What could be the cause and how can I fix it?
Peak tailing is a common issue in HPLC analysis. The diagram below illustrates a logical approach to troubleshooting this problem.
Caption: Troubleshooting guide for HPLC peak tailing.
Common Causes and Solutions for Peak Tailing:
-
Secondary Silanol Interactions: The acidic nature of the carboxylic acid can lead to interactions with residual silanols on the silica-based column packing.
-
Solution: Lower the mobile phase pH to suppress the ionization of both the analyte and the silanols. Alternatively, use a base-deactivated column or add a competing base to the mobile phase.
-
-
Column Contamination or Void: The column may be contaminated or have a void at the inlet.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column. Using a guard column can help extend the life of the analytical column.[9]
-
-
Sample Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase.
-
Q6: My peaks are not well-resolved. What should I do?
Poor resolution can be addressed by modifying the mobile phase composition, gradient, or column chemistry.
-
Adjust Mobile Phase Strength: For reverse-phase chromatography, increasing the aqueous content of the mobile phase will generally increase retention and may improve the resolution of early-eluting peaks.
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Modify Mobile Phase pH: Changing the pH can affect the ionization state of the analyte and, consequently, its retention and selectivity.
-
Adjust Gradient Profile: If using a gradient, a shallower gradient will increase run time but can significantly improve the resolution of closely eluting peaks.
-
Try a Different Column: If mobile phase modifications are insufficient, a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) may provide the necessary selectivity.
By following these guidelines and troubleshooting steps, researchers can effectively assess the stability of this compound and develop robust analytical methods for its analysis.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. scispace.com [scispace.com]
- 5. biomedres.us [biomedres.us]
- 6. 5952-92-1|1-Methyl-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. database.ich.org [database.ich.org]
- 8. validated specific stability-indicating: Topics by Science.gov [science.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Removal of residual solvents from 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid
Technical Support Center: 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual solvents from this compound.
Frequently Asked Questions (FAQs)
Q1: What are residual solvents and why are they a concern in pharmaceutical manufacturing?
A1: Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances or excipients, or in the preparation of drug products.[1][2][3][4] They are not completely removed by standard manufacturing techniques.[1][2][3][4] These solvents provide no therapeutic benefit and must be removed to the greatest extent possible to meet strict quality and safety standards.[1][2] The primary concern is their potential toxicity, which can pose a risk to patient safety.[2][5][6] Regulatory bodies, through guidelines like ICH Q3C, classify solvents based on their risk to human health and set acceptable limits for their presence in final pharmaceutical products.[1][2][6]
Q2: How are residual solvents classified?
A2: The ICH Q3C guidelines categorize residual solvents into three classes based on their toxicity and risk to human health:[2][7]
-
Class 1: Solvents to be avoided. These are known or strongly suspected human carcinogens and environmental hazards.[2][7] Their use should be avoided unless strongly justified in a risk-benefit assessment.[1][2][5] Examples include Benzene and Carbon tetrachloride.[8]
-
Class 2: Solvents to be limited. These are non-genotoxic animal carcinogens or solvents with other irreversible toxicities like neurotoxicity.[2][4] Their levels are restricted by Permitted Daily Exposure (PDE) limits.[5] Examples include Acetonitrile, Dichloromethane, and Methanol.[8]
-
Class 3: Solvents with low toxic potential. These are considered less toxic and have higher PDE limits.[5][8] Examples include Ethanol, Acetone, and Ethyl Acetate.[8]
Q3: What are the most common methods for removing residual solvents from an Active Pharmaceutical Ingredient (API) like this compound?
A3: Common methods focus on reducing the solvent content by leveraging physical properties like vapor pressure and solubility. Key techniques include:
-
Vacuum Drying: This is a widely used method where the API is dried under reduced pressure, which lowers the boiling point of solvents, allowing for their removal at lower temperatures.[9] This is particularly useful for heat-sensitive compounds.[9][10]
-
Recrystallization: This purification technique involves dissolving the crude compound in a suitable solvent and allowing it to crystallize. The impurities, including residual solvents from a previous step, remain in the mother liquor. A different, less toxic, and more easily removable solvent is often used for this process.
-
Lyophilization (Freeze-Drying): This process involves freezing the material and then reducing the surrounding pressure to allow the frozen solvent to sublime directly from a solid to a gas phase. It is a gentle drying method suitable for delicate APIs.[11] Co-solvent systems, such as tert-butanol/water, have been effectively used in lyophilization to enhance drying rates and stability.[12]
-
Nitrogen Sweeping/Drying: A stream of inert gas, such as nitrogen, is passed over or through the wet solid. The gas flow carries away the solvent vapors, accelerating the drying process.
Q4: What are the typical residual solvents that might be present in this compound?
A4: The potential residual solvents depend on the specific synthetic route. Pyrazole synthesis can involve a variety of solvents. Common solvents used in the synthesis of pyrazole derivatives and related compounds include ethanol, methanol, xylene, ethyl acetate, and dimethylformamide (DMF).[13][14][15] It is the manufacturer's responsibility to list all potential solvents used throughout the manufacturing process, including intermediate stages.[16]
Troubleshooting Guide
Q5: My this compound still shows high levels of a Class 2 solvent (e.g., Dichloromethane) after standard vacuum drying. What can I do?
A5: If a Class 2 solvent persists, consider the following troubleshooting steps:
-
Optimize Drying Parameters: Increase the drying time or temperature, provided the API is thermally stable at higher temperatures. Reducing the pressure further can also enhance solvent removal.[9]
-
Use a Nitrogen Bleed: Introducing a slow stream of nitrogen into the vacuum oven can be more effective than high vacuum alone. The nitrogen flow helps to sweep away solvent molecules from the surface of the solid.
-
Perform a Solvent Displacement: Recrystallize the product from a Class 3 solvent (e.g., ethanol or ethyl acetate). This will replace the more toxic Class 2 solvent with one that is less harmful and potentially easier to remove in a final drying step.
-
Consider Vacuum Hydration: For stubborn, entrapped solvents, drying the substance in the presence of water vapor under vacuum can be effective. The water molecules can displace the organic solvent molecules within the crystal lattice, which can then be removed by a final drying step in the absence of water.[17]
Q6: After solvent removal, my product is an oily or sticky solid instead of a crystalline powder. How can I fix this?
A6: An oily or sticky consistency often indicates the presence of residual solvent or that the compound is amorphous.
-
Confirm Solvent Presence: Use analytical techniques like ¹H NMR or Headspace GC-MS to confirm if residual solvent is the cause.
-
Induce Crystallization:
-
Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble, like hexane or diethyl ether) to the oil and stir or sonicate. This can often induce precipitation of the solid.
-
Anti-Solvent Precipitation: Dissolve the oily product in a minimal amount of a good solvent (e.g., acetone) and then slowly add an anti-solvent (e.g., water or hexane) until the solution becomes turbid, which should lead to crystallization.
-
-
Extended Drying: Some compounds hold onto solvent tenaciously.[18] Extended drying under high vacuum, sometimes with gentle heating, may be necessary.[18]
Q7: I am using recrystallization to purify my product, but I am getting low recovery. What should I change?
A7: Low recovery during recrystallization is a common issue.
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Using excess solvent will keep more of your product dissolved in the mother liquor upon cooling.
-
Optimize Cooling Rate: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals and can improve recovery.
-
Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can often recover more product by carefully evaporating some of the solvent from the filtrate and cooling it again to obtain a second crop.
-
Change the Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[13] Experiment with different single or mixed-solvent systems.[13]
Data Presentation: Solvent Classification and Limits
The following table summarizes the classification of common solvents according to ICH Q3C guidelines, which is critical for risk assessment in drug development.[1][2][5]
| Solvent Class | Toxicity Concern | Examples | Concentration Limit Guideline (ppm) |
| Class 1 | To be avoided; Carcinogenic / Environmental Hazard[2][4] | Benzene, Carbon tetrachloride, 1,2-Dichloroethane[8] | 2 (Benzene), 4 (Carbon tetrachloride), 5 (1,2-Dichloroethane) |
| Class 2 | To be limited; Inherent Toxicity[4] | Acetonitrile, Dichloromethane, Methanol, Xylene[8] | 410 (Acetonitrile), 600 (Dichloromethane), 3000 (Methanol), 2170 (Xylene) |
| Class 3 | Low toxic potential[5][8] | Acetone, Ethanol, Ethyl Acetate, Isopropyl acetate[8] | 5000 |
Experimental Protocols
Protocol 1: Vacuum Oven Drying for Removal of Residual Solvents
This protocol describes the standard procedure for drying a solid API to remove volatile organic solvents.
-
Preparation: Place a thin layer of the this compound powder in a clean, tared glass drying dish or tray. Spreading the material thinly increases the surface area and improves drying efficiency.
-
Loading: Place the dish in the vacuum oven. For enhanced efficiency, use a vacuum oven with heated shelves to ensure uniform heat transfer via conduction.[9]
-
Applying Vacuum: Close the oven door and begin to apply vacuum slowly to avoid disturbing the powder. A pressure of <10 mbar is typically effective.
-
Heating: Once the desired vacuum level is reached, heat the oven to a temperature that is well below the melting point of the compound (m.p. 181-183 °C) but high enough to facilitate solvent evaporation. A temperature of 40-60 °C is a common starting point.
-
Drying Period: Dry the material for a predetermined period (e.g., 12-24 hours). The optimal time will depend on the solvent being removed, the batch size, and the drying temperature and pressure.
-
Completion: Turn off the heat and allow the oven to cool to room temperature before slowly venting with an inert gas like nitrogen. Venting with air should be avoided if the compound is sensitive to oxidation or moisture.
-
Analysis: Test a sample of the dried material for residual solvent content using a validated analytical method, such as Headspace GC-MS, to ensure it meets the required specifications.
Protocol 2: Recrystallization for Solvent Purity Enhancement
This protocol is used to purify the compound and replace a high-boiling or toxic solvent with a more desirable one.
-
Solvent Selection: Choose a suitable recrystallization solvent. For this compound, protic solvents like ethanol or methanol, or a mixed system like ethanol/water, could be effective starting points.[13]
-
Dissolution: Place the crude, solvent-wet compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid just dissolves completely. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should occur as the solution cools and becomes supersaturated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals using the vacuum oven protocol described above (Protocol 1) to remove the recrystallization solvent.
Visualizations
References
- 1. tga.gov.au [tga.gov.au]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. uspnf.com [uspnf.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. agilent.com [agilent.com]
- 8. fda.gov [fda.gov]
- 9. azom.com [azom.com]
- 10. Precision in Pharmaceuticals: Exploring Vacuum Oven Drying Method in Drug Manufacturing - Guangdong Yuanyao Test Equipment Co.,Ltd. [yuanyao-tech.com]
- 11. equilibar.com [equilibar.com]
- 12. Practical aspects of lyophilization using non-aqueous co-solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chem.rochester.edu [chem.rochester.edu]
- 15. asianpubs.org [asianpubs.org]
- 16. youtube.com [youtube.com]
- 17. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 18. reddit.com [reddit.com]
Optimizing reaction conditions for pyrazole synthesis (temperature, catalyst)
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my pyrazole synthesis consistently low?
A1: Low yields in pyrazole synthesis can arise from several factors, from the purity of starting materials to suboptimal reaction conditions.[1] Key areas to investigate include:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[2]
-
Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective method to improve yields and shorten reaction times.[2]
-
-
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, which reduces the yield and complicates purification.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]
-
Suboptimal Stoichiometry: Incorrect reactant ratios can limit the yield. In some cases, using a slight excess of the hydrazine (1.0-1.2 equivalents) can drive the reaction to completion.[1]
-
Catalyst Choice: The type and amount of catalyst are critical. For Knorr pyrazole synthesis, a catalytic amount of a protic acid (e.g., acetic acid) is often used.[2] In some instances, Lewis acids or other catalysts like nano-ZnO have been shown to enhance yields.[2][3]
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a common issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] Regioselectivity is influenced by:
-
Steric and Electronic Factors: The substituents on both the dicarbonyl compound and the hydrazine play a significant role.[1]
-
Reaction Conditions: Parameters such as pH can influence the site of the initial nucleophilic attack.[4]
-
Solvent: Aprotic dipolar solvents (e.g., DMF, NMP) have been shown to provide better results than polar protic solvents like ethanol in some cases.[3]
Q3: My reaction mixture has turned a dark color. Is this normal, and how can I obtain a pure product?
A3: Discoloration of the reaction mixture is frequently observed in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1]
-
Troubleshooting:
-
Addition of a Mild Base: If the reaction mixture becomes acidic, it may promote the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can help to neutralize the acid and lead to a cleaner reaction profile.[1]
-
Purification:
-
Troubleshooting Guide: Low Yield in Pyrazole Synthesis
This guide provides a systematic approach to troubleshooting low yields in pyrazole synthesis.
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Data on Reaction Conditions
The following tables summarize the impact of various catalysts and temperatures on pyrazole synthesis.
Table 1: Effect of Catalyst on Pyrazole Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |
| Nano-ZnO | Phenylhydrazine, Ethyl Acetoacetate | Aqueous Media | Not Specified | 95 | [3] |
| Silver-catalyzed | N'-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Not Specified | 60 | Moderate to Excellent | [5] |
| CuCl | Phenylhydrazone, Maleimide | DMF | 80 | 86 | [5] |
| Ammonium Chloride | Acetylacetone, Hydrazine Hydrate | Ethanol | Not Specified | Not Specified | [6] |
| Ionic Liquid | Cinnamaldehyde, Hydrazine | Ionic Liquid | Not Specified | 90 | [7] |
Table 2: Effect of Temperature on Pyrazole Synthesis
| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| N'-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Silver | Not Specified | 60 | Improved Yield | [5] |
| N'-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Silver | Not Specified | > 60 | Lower Yield | [5] |
| Phenylhydrazine, 1,3-diketones | Not Specified | Not Specified | Room Temperature | Good to Excellent | [8] |
| Acetylacetone, 2,4-dinitrophenylhydrazine | Lithium Perchlorate | Not Specified | 40 | Poor to Excellent | [9] |
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one
This protocol is adapted from a standard Knorr pyrazole synthesis procedure.
Experimental Workflow for Knorr Pyrazole Synthesis
Caption: Experimental workflow for the Knorr pyrazole synthesis.
Materials:
-
Ethyl benzoylacetate (1.0 equivalent)
-
Phenylhydrazine (1.0 equivalent)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve ethyl benzoylacetate in ethanol.[4]
-
Carefully add phenylhydrazine to the solution. Note that this addition can be exothermic.[4]
-
Heat the reaction mixture under reflux for 1 hour.[4]
-
After the reaction is complete, cool the resulting syrup in an ice bath to induce crystallization of the crude product.[4]
-
Collect the crude product by vacuum filtration.
-
Purify the product by recrystallization from ethanol to obtain the pure pyrazolone.[4]
Protocol 2: Synthesis of 1,5-Diphenyl-3-methyl-1H-pyrazole
Materials:
-
1-Phenyl-1,3-butanedione (1.0 equivalent)
-
Phenylhydrazine hydrochloride (1.2 equivalents)
-
Sodium acetate (1.2 equivalents)
-
Glacial acetic acid
Procedure:
-
Dissolve 1-phenyl-1,3-butanedione in glacial acetic acid in a round-bottom flask.
-
Add phenylhydrazine hydrochloride and sodium acetate to the solution.
-
Heat the mixture at 100°C for 1 hour.[4]
-
Monitor the reaction progress by TLC.[1]
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.[4]
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of water and allow it to air dry.[4]
-
Further purification can be achieved by recrystallization or column chromatography.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. jocpr.com [jocpr.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Purity Validation of 1,5-Dimethyl-1H-pyrazole-4-carboxylic Acid: HPLC vs. qNMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two robust analytical techniques for determining the purity of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document presents detailed experimental protocols and supporting data to assist researchers in making informed decisions for their specific analytical needs.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals.[1][2][3] Its purity is a critical quality attribute that can impact the outcome of subsequent synthetic steps and the impurity profile of the final drug substance. Therefore, reliable and accurate analytical methods are required for its quality control.[4]
High-Performance Liquid Chromatography (HPLC) is a widely used technique in the pharmaceutical industry for purity determination due to its high resolution, sensitivity, and robustness.[4][5] It excels at separating the main component from its impurities. Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that determines the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard. It offers the advantage of not requiring a reference standard for each impurity.
This guide will compare a reversed-phase HPLC (RP-HPLC) method with a ¹H-qNMR method for the purity validation of this compound.
Experimental Protocols
Method 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method for the separation and quantification of this compound and its potential process-related impurities.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Reference standard of this compound (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Sample of this compound to be tested
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
4. Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Method 2: Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol describes the use of ¹H-qNMR for the absolute quantification of this compound.
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Certified internal standard (e.g., Maleic acid)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Sample of this compound to be tested
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard (Maleic acid) into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
3. NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans: 16
4. Data Analysis: The purity of the sample is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte and I_std are the integrated signal areas of the analyte and the standard, respectively.
-
N_analyte and N_std are the number of protons giving rise to the respective signals.
-
MW_analyte and MW_std are the molecular weights of the analyte and the standard.
-
m_analyte and m_std are the masses of the analyte and the standard.
-
P_std is the purity of the internal standard.
Data Presentation: Comparison of HPLC and qNMR Methods
| Parameter | HPLC | qNMR |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance signal intensity proportional to the number of nuclei |
| Quantification | Relative (Area Percent) | Absolute |
| Reference Standard | Requires a reference standard of the analyte | Requires a certified internal standard |
| Impurity Detection | Detects all UV-active impurities | Detects all proton-containing impurities |
| Impurity Identification | Requires further analysis (e.g., LC-MS) | Can provide structural information on impurities |
| Sample Throughput | Relatively high | Lower |
| Destructive | Yes | No |
| Selectivity | High for structurally similar compounds | High for specific proton signals |
| Precision | Typically high (RSD < 2%) | Typically high (RSD < 1%) |
Visualizations
Caption: HPLC experimental workflow for purity validation.
References
- 1. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 [smolecule.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. pharmtech.com [pharmtech.com]
A Spectroscopic Showdown: Distinguishing Pyrazole Carboxylic Acid Isomers
For researchers, scientists, and professionals in drug development, a clear understanding of the structural nuances of isomeric compounds is paramount. This guide provides a detailed spectroscopic comparison of three key pyrazole carboxylic acid isomers: pyrazole-3-carboxylic acid, pyrazole-4-carboxylic acid, and pyrazole-5-carboxylic acid. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we delineate the subtle yet critical differences in their spectral signatures, supported by experimental data and detailed protocols.
The positional isomerism of the carboxylic acid group on the pyrazole ring significantly influences the electronic environment and, consequently, the spectroscopic properties of these compounds. These differences are crucial for unambiguous identification in synthesis, quality control, and various research applications.
Comparative Spectroscopic Data
The following table summarizes the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy for the three pyrazole carboxylic acid isomers. This data has been compiled from various spectroscopic studies.
| Spectroscopic Technique | Parameter | Pyrazole-3-carboxylic acid | Pyrazole-4-carboxylic acid | Pyrazole-5-carboxylic acid |
| ¹H NMR | δ (ppm) H on Pyrazole Ring | H4: ~6.8 ppm (d), H5: ~7.7 ppm (d) | H3/H5: ~8.0 ppm (s) | H3: ~7.7 ppm (d), H4: ~6.7 ppm (d) |
| δ (ppm) N-H | ~13.5 ppm (br s) | ~13.2 ppm (br s) | ~13.4 ppm (br s) | |
| δ (ppm) COOH | ~13.0 ppm (br s) | ~12.8 ppm (br s) | ~13.0 ppm (br s) | |
| ¹³C NMR | δ (ppm) C=O | ~163 ppm | ~164 ppm | ~162 ppm |
| δ (ppm) Pyrazole Ring | C3: ~145 ppm, C4: ~110 ppm, C5: ~135 ppm | C3/C5: ~138 ppm, C4: ~115 ppm | C3: ~139 ppm, C4: ~111 ppm, C5: ~149 ppm | |
| IR Spectroscopy | ν (cm⁻¹) O-H (Carboxylic Acid) | 3200-2500 (broad)[1] | 3200-2500 (broad) | 3200-2500 (broad) |
| ν (cm⁻¹) N-H | ~3200 (broad)[1][2] | ~3150 (broad) | ~3244 (broad)[2] | |
| ν (cm⁻¹) C=O | ~1718[2] | ~1700 | ~1691[2] | |
| ν (cm⁻¹) Pyrazole Ring | 1560-1460[1] | 1550-1450 | 1550-1460 |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the spectroscopic analysis and comparison of pyrazole carboxylic acid isomers.
Caption: A flowchart outlining the key steps in the spectroscopic comparison of pyrazole carboxylic acid isomers.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical shifts and coupling constants of the protons and carbons in the pyrazole carboxylic acid isomers.
Instrumentation: A Bruker AVANCE 500 MHz spectrometer or a similar high-field NMR instrument.[2]
Sample Preparation:
-
Weigh approximately 5-10 mg of the pyrazole carboxylic acid isomer.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. The use of DMSO-d₆ is often preferred due to its ability to dissolve a wide range of compounds and to observe exchangeable protons like N-H and O-H.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire proton NMR spectra using a standard pulse program. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire carbon NMR spectra using a proton-decoupled pulse program. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Reference the spectra to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the proton signals and determine the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Infrared (IR) Spectroscopy
Objective: To identify the characteristic vibrational frequencies of the functional groups present in the pyrazole carboxylic acid isomers.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Thermo Scientific Nicolet iS10.[3]
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing:
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify and label the characteristic absorption bands (in cm⁻¹) for functional groups such as O-H (broad), N-H (broad), C=O, and the pyrazole ring vibrations. The O-H stretching vibration of the carboxylic acid group typically appears as a very broad band in the 3300-2500 cm⁻¹ region.[4] The C=O stretching vibration is observed between 1760 and 1690 cm⁻¹.[4]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and study the fragmentation pattern of the pyrazole carboxylic acid isomers.
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Bruker Apex ultra FT-ICR or a Shimadzu q-TOF LCMS 9030.[3]
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent, such as methanol or acetonitrile.
-
A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization, depending on the desired ionization mode (positive or negative).
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire mass spectra in either positive or negative ion mode. The choice of mode will depend on the acidic nature of the carboxylic acid group (negative mode is often suitable).
-
Acquire full scan mass spectra over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).
-
If desired, perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion ([M-H]⁻ or [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to obtain fragmentation patterns.
Data Processing:
-
Analyze the mass spectra to determine the m/z value of the molecular ion, which confirms the molecular weight of the compound.
-
In MS/MS spectra, analyze the m/z values of the fragment ions to elucidate the fragmentation pathways, which can provide structural information and help differentiate between isomers.
References
A Comparative Guide to Pyrazole-Based Ligands for Metal-Organic Frameworks: Spotlight on 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid
For researchers, scientists, and professionals in drug development, the choice of organic ligand is a critical determinant in the rational design and synthesis of Metal-Organic Frameworks (MOFs). This guide provides a comparative analysis of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid against other commonly employed pyrazole-based ligands in MOF construction, supported by experimental data and detailed protocols.
The unique architecture of MOFs, characterized by high porosity, tunable structures, and exceptional surface areas, makes them promising candidates for a wide array of applications, including gas storage, separation, catalysis, and drug delivery.[1][2] Pyrazole-based ligands are particularly noteworthy due to their robust coordination with metal centers, often leading to MOFs with enhanced thermal and chemical stability.[2] The strategic placement of functional groups, such as methyl and carboxyl moieties, on the pyrazole ring allows for fine-tuning of the resulting MOF's properties.[3]
This guide focuses on this compound and compares its performance with other pyrazole ligands like 1H-pyrazole-4-carboxylic acid and 3,5-dimethyl-1H-pyrazole-4-carboxylic acid. The introduction of methyl groups can influence the ligand's electronic properties and steric profile, thereby impacting the framework's topology, porosity, and catalytic activity.[3][4]
Performance Comparison of Pyrazole Ligands in MOFs
The following tables summarize key performance metrics of MOFs synthesized from different pyrazole-based carboxylic acid ligands. It is important to note that the properties of MOFs are highly dependent on the choice of metal center and the specific synthesis conditions. The data presented here is collated from various studies to provide a comparative overview.
| Ligand | Metal Center | MOF Designation | BET Surface Area (m²/g) | Thermal Decomposition Temp. (°C) | Key Application Highlight | Reference |
| This compound | Data not available in searched literature | - | - | - | - | - |
| 1H-Pyrazole-4-carboxylic acid | Zirconium | MOF-808-PyC | Not explicitly stated for the functionalized MOF | > 300 | Metal Ion Capture | [5] |
| 3,5-dimethyl-1H-pyrazole-4-carboxylic acid | Cadmium, Cobalt | [Cd(HMPCA)2(H2O)4], [Co(H2MPCA)2(DMF)2(H2O)2]Cl2 | Not applicable (0D/1D structures) | ~300-400 | Luminescence, Electrocatalysis | [6] |
| 4,4'-methylene-bis(3,5-dimethylpyrazole) | Cobalt, Iron | [M(H2mdp)(Ni(CN)4)] | Not explicitly stated | Not explicitly stated | Gas Separation | [7] |
| 1,3,5-tris(1H-pyrazol-4-yl)benzene | Nickel, Copper, Zinc, Cobalt | M3(BTP)2·xsolvent | Microporous | Up to 500 | High thermal stability | [2][8] |
Table 1: Comparison of Surface Area and Thermal Stability. Note: Direct quantitative comparison for this compound based MOFs is limited by the available literature. The table highlights the properties of MOFs from structurally similar ligands.
| Ligand | Metal Center | MOF Designation | Catalytic Reaction | Conversion/Yield (%) | Key Findings | Reference |
| This compound | Data not available in searched literature | - | - | - | - | - |
| 3,5-dimethyl-1H-pyrazole-4-carboxylic acid | Cobalt | [Co(H2MPCA)2(DMF)2(H2O)2]Cl2 | Oxygen Evolution Reaction (OER) | Not specified | Excellent electrocatalytic activity for OER. | [6] |
| 1,3,5-tris(1H-pyrazol-4-yl)benzene | Cobalt | BUT-124(Co) | Oxygen Evolution Reaction (OER) | Overpotential of 393 mV at 10 mA cm⁻² | High catalytic activity and stability. | [3] |
| Pyrazole-functionalized carboxylic acid | Zinc | MOF-1 & MOF-2 | Dye Adsorption | High for cationic dyes | Size-selective adsorption of organic dyes. | [6] |
Table 2: Comparison of Catalytic Performance. Note: The catalytic performance is highly reaction-specific. This table provides examples of catalytic applications for different pyrazole-based MOFs.
Experimental Protocols
The synthesis of MOFs typically involves solvothermal or hydrothermal methods. Below is a generalized experimental protocol for the synthesis of a pyrazole-based MOF, which can be adapted for specific ligands and metal precursors.
General Synthesis of a Pyrazole-Based MOF:
-
Preparation of the Ligand-Metal Solution: In a typical synthesis, the pyrazole-based carboxylic acid ligand (e.g., this compound) and a metal salt (e.g., zinc nitrate hexahydrate, copper nitrate trihydrate) are dissolved in a solvent or a mixture of solvents, such as N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or ethanol. The molar ratio of ligand to metal is a critical parameter and is optimized for each specific MOF.
-
Solvothermal Reaction: The resulting solution is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated in an oven at a specific temperature (typically between 80 °C and 150 °C) for a designated period (ranging from several hours to a few days).
-
Isolation and Purification: After the reaction, the autoclave is cooled to room temperature. The resulting crystalline product is collected by filtration or centrifugation. The collected solid is then washed multiple times with a fresh solvent (often the same as the reaction solvent) to remove any unreacted starting materials.
-
Activation: To create a porous framework, the solvent molecules residing within the pores of the as-synthesized MOF must be removed. This "activation" process is typically carried out by heating the MOF under vacuum. The choice of activation temperature and duration is crucial to ensure the removal of guest molecules without causing the collapse of the framework structure.
Characterization:
The synthesized MOFs are typically characterized using a variety of techniques to determine their structure, porosity, and stability:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework.[8]
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume, providing insights into the material's porosity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the carboxylic acid group to the metal center.
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the MOF, if suitable single crystals can be obtained.
Visualizing the Process and Logic
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Methyl-linked Pyrazoles: Synthetic and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization - American Chemical Society [acs.digitellinc.com]
- 6. Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The thermal stability of metal-organic frameworks: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Comparative Guide to 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid and 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid for Researchers
An In-depth Analysis of Two Key Pyrazole Isomers for Drug Discovery and Development
For researchers and scientists in the fields of medicinal chemistry and drug development, the selection of appropriate building blocks is a critical step. Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities. This guide provides a detailed comparison of two closely related isomers: 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid and 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid, offering insights into their physicochemical properties, synthesis, and potential biological relevance.
Physicochemical Properties: A Tale of Two Isomers
The seemingly minor difference in the placement of a methyl group between these two isomers results in distinct physicochemical properties that can significantly impact their behavior in biological systems and their suitability for various applications. A summary of their key properties is presented below.
| Property | This compound | 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid |
| Molecular Formula | C₆H₈N₂O₂ | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol | 140.14 g/mol |
| Melting Point (°C) | 181-183 | Not available (Predicted for 1,3,5-trimethyl derivative: 215-217) |
| Boiling Point (°C) | 299.2 ± 20.0 (Predicted) | Not available (Predicted for 1,3,5-trimethyl derivative: 297.6) |
| pKa | 3.51 ± 0.25 (Predicted) | 1.83 ± 0.32 (Predicted) |
| logP (XLogP3) | 0.42670 | Not available |
| Solubility | Slightly soluble in water | Not available |
| CAS Number | 31728-75-3 | 113808-86-9 |
Note: Some of the data for 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid is based on predictions for a closely related trimethylated derivative due to the limited availability of experimental data for the exact compound.
The predicted pKa values suggest that 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid is a stronger acid than its 1,5-dimethyl isomer. This difference in acidity can have profound implications for the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets. The XLogP3 value for the 1,5-isomer indicates a relatively hydrophilic character.
Synthesis and Experimental Protocols
The synthesis of these pyrazole carboxylic acid derivatives typically involves the cyclization of a β-dicarbonyl compound or its equivalent with a hydrazine derivative, followed by functional group manipulations. Below are generalized synthetic approaches and a logical workflow for their preparation.
General Synthetic Workflow
A Comparative Guide to the Biological Activity of 1,5-Dimethyl-1H-pyrazole-4-carboxylic Acid and Its Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid and its corresponding ester derivatives. Pyrazole scaffolds are a cornerstone in medicinal chemistry, known to exhibit a wide range of pharmacological properties. This document synthesizes available experimental data to offer a comparative perspective on how the functionalization of the carboxylic acid moiety into an ester influences the biological profile of this pyrazole core.
Overview of Biological Activities
Derivatives of pyrazole carboxylic acids are well-documented for their significant biological activities, which primarily include anti-inflammatory, antimicrobial (antibacterial and antifungal), and anticancer effects. The transition from a carboxylic acid to an ester can substantially alter the physicochemical properties of a molecule, such as lipophilicity, which in turn can affect its absorption, distribution, metabolism, excretion (ADME) profile, and ultimately its biological activity.
Comparative Biological Performance
While a direct head-to-head comparative study profiling this compound against its various ester derivatives under identical experimental conditions is not extensively available in the public domain, we can infer comparative performance by analyzing data from various studies on structurally similar pyrazole derivatives.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
General Trend: Ester derivatives of pyrazole carboxylic acids have shown potent anti-inflammatory activity. For instance, various 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters have been synthesized and evaluated for their analgesic and anti-inflammatory properties. The ester functionality is a common feature in many active anti-inflammatory pyrazole compounds. It is hypothesized that the ester group can enhance cell membrane permeability, leading to better target engagement.
Table 1: Anti-inflammatory Activity Data for Pyrazole Derivatives
| Compound/Derivative | Assay | Target | Activity Metric (e.g., IC50, % inhibition) | Reference |
| Pyrazole Derivatives (General) | Carrageenan-induced paw edema | In vivo anti-inflammatory | Significant edema reduction | [1] |
| Di-aryl/tri-aryl substituted pyrazole esters | COX-2 Inhibition | COX-2 | IC50 = 0.059–3.89 μM | Not found in search results |
| Pyrazoline derivatives | COX-2 Selectivity | COX-2 | Moderate to high selectivity | [2] |
Note: Data for the specific this compound and its esters in comparative anti-inflammatory assays is limited. The table reflects general findings for the broader class of pyrazole esters.
Antimicrobial Activity
Both pyrazole carboxylic acids and their ester derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.
General Trend: The presence of an ester group can modulate the antimicrobial spectrum and potency. In some studies on pyrazole derivatives, esterification has led to compounds with significant antibacterial and antifungal activities.
Table 2: Antimicrobial Activity Data for Pyrazole Derivatives
| Compound/Derivative | Organism(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| Pyrazole-4-carboxamide derivatives | Various bacteria and fungi | MIC values reported | [3] |
| Pyrazole-4-carbaldehyde derivatives | Pathogenic bacteria | Good to excellent efficacy | [3] |
| Pyrazole derivatives | E. coli, S. epidermidis, A. niger | MIC values as low as 0.25 µg/mL | [4] |
Note: Specific comparative data for this compound versus its esters is not available in the provided search results. The data presented is for the broader class of pyrazole derivatives.
Anticancer and Cytotoxic Activity
The cytotoxic potential of pyrazole derivatives against various cancer cell lines is an active area of research.
General Trend: Ester derivatives of pyrazoles have been reported as potent anticancer agents. The structural modifications, including esterification, play a crucial role in determining the cytotoxic efficacy and selectivity against different cancer cell lines.
Table 3: Anticancer Activity Data for Pyrazole Derivatives
| Compound/Derivative | Cell Line(s) | Activity Metric (e.g., IC50, GI50) | Reference |
| 5-amino-1H-pyrazole-4-carboxamide derivatives | FGFR1, FGFR2, FGFR3, various cancer cell lines | IC50 in nanomolar range | [5] |
| Pyrazole-carboxamide derivatives | Carbonic Anhydrase I & II | Ki in micromolar and nanomolar range | [6] |
| 1-methyl-1H-pyrazole-5-carboxamide derivatives | Prostate cancer cell lines (LNCaP, PC-3) | GI50 = 7.07–7.73 μM | [2] |
Note: The table reflects the anticancer potential of various pyrazole carboxamide and ester derivatives, highlighting the therapeutic potential of this class of compounds. Direct comparative data for the specific acid and its esters is lacking.
Experimental Protocols
Below are detailed methodologies for key experiments typically cited in the evaluation of the biological activities of pyrazole derivatives.
In Vitro COX Inhibition Assay
This assay is fundamental for assessing the anti-inflammatory potential of the compounds.
-
Enzyme Preparation : Human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Buffer : Tris-HCl buffer (pH 8.0) containing glutathione, hematin, and a suitable solvent for the test compounds (e.g., DMSO).
-
Procedure :
-
The test compound (at various concentrations) is pre-incubated with the COX enzyme (either COX-1 or COX-2) in the assay buffer at room temperature for a specified time (e.g., 15 minutes).
-
The reaction is initiated by adding arachidonic acid as the substrate.
-
The reaction is allowed to proceed for a specific duration (e.g., 2 minutes) at 37°C.
-
The reaction is terminated by adding a solution of HCl.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
-
Data Analysis : The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Microorganisms : Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) are used.
-
Culture Media : Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.
-
Procedure :
-
A serial two-fold dilution of the test compounds is prepared in the appropriate culture medium in a 96-well microtiter plate.
-
A standardized inoculum of the microorganism is added to each well.
-
Positive (microorganism and medium) and negative (medium only) controls are included.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
-
Data Analysis : The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines.
-
Cell Lines : A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) is used.
-
Culture Medium : Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Procedure :
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for another few hours, during which viable cells metabolize MTT into a purple formazan product.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
-
Data Analysis : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated.
Visualizations
Signaling Pathway: COX Inhibition in Inflammation
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives to reduce inflammation.
Experimental Workflow: In Vitro Biological Screening
Caption: General workflow for the synthesis and biological screening of pyrazole derivatives.
Conclusion
The esterification of this compound is a viable strategy for modulating its biological activity. While comprehensive comparative data for this specific parent acid and its esters is limited, the broader class of pyrazole esters has demonstrated significant potential as anti-inflammatory, antimicrobial, and anticancer agents. The enhanced lipophilicity of esters may contribute to improved cellular uptake and target interaction. Further direct comparative studies are warranted to elucidate the precise structure-activity relationships and to identify the most promising ester derivatives for further preclinical development. This guide serves as a foundational resource for researchers in the field, summarizing the current landscape and providing standardized protocols for future investigations.
References
- 1. sciencescholar.us [sciencescholar.us]
- 2. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Thieme E-Journals - Arzneimittelforschung / Volltext [thieme-connect.de]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide: Conventional Heating vs. Microwave Synthesis for Pyrazole Carboxylic Acids
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole carboxylic acids, key building blocks in pharmaceuticals, is paramount. This guide provides a detailed comparison of conventional heating and microwave-assisted synthesis methods, supported by experimental data, to inform methodological choices in the laboratory.
The synthesis of pyrazole carboxylic acids typically involves a two-step process: the formation of the pyrazole ring followed by the oxidation of a substituent to the carboxylic acid. Traditionally, these reactions are carried out using conventional heating methods, such as refluxing in a suitable solvent. However, modern microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, offering significant advantages in terms of reaction time and yield.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data from comparative studies on the synthesis of phenyl-1H-pyrazoles and their subsequent oxidation to phenyl-1H-pyrazole-4-carboxylic acids, highlighting the efficiencies gained by transitioning from conventional heating to microwave-assisted techniques.
Table 1: Synthesis of Phenyl-1H-pyrazoles
| Parameter | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |
| Reaction Time | 2 hours | 5 minutes |
| Temperature | 75°C | 60°C |
| Power | N/A | 50 W |
| Yield | 72 - 90%[1] | 91 - 98%[1] |
Table 2: Oxidation to Phenyl-1H-pyrazole-4-carboxylic Acids
| Parameter | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |
| Reaction Time | 1 hour | 2 minutes |
| Temperature | 80°C | 80°C |
| Power | N/A | 150 W |
| Yield | 48 - 85%[1] | 62 - 92%[1] |
In another study involving the synthesis of pyrazole and oxadiazole hybrids, the final cyclization step under conventional heating required 7-9 hours, whereas the microwave-assisted method accomplished the same transformation in just 9-10 minutes, with a significant improvement in product yield from a range of 77% to a range of 79-92%.[2][3] These results consistently demonstrate that microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of pyrazole derivatives.
Experimental Workflows
The following diagrams illustrate the typical workflows for both conventional and microwave-assisted synthesis of pyrazole carboxylic acids.
Experimental Protocols
The following are representative experimental protocols for the synthesis of pyrazole carboxylic acids via conventional heating and microwave irradiation. The conventional methods are based on the classical approaches described by Finar and Godfrey for pyrazole synthesis and Shriner and Kleiderer for the oxidation step.
Conventional Heating Method
Step 1: Synthesis of Phenyl-1H-pyrazole (Finar and Godfrey Method Adaptation)
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol.
-
Addition of Hydrazine: Add phenylhydrazine (1 equivalent) to the solution.
-
Reflux: Heat the reaction mixture to reflux at 75°C and maintain for 2 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Isolation: The crude product is then purified by recrystallization from a suitable solvent to yield the phenyl-1H-pyrazole.
Step 2: Oxidation to Phenyl-1H-pyrazole-4-carboxylic Acid (Shriner and Kleiderer Method Adaptation)
-
Reactant Preparation: Suspend the synthesized phenyl-1H-pyrazole (1 equivalent) in water in a round-bottom flask.
-
Addition of Oxidant: Slowly add a solution of potassium permanganate (KMnO₄) in water to the suspension while stirring.
-
Reflux: Heat the mixture to reflux at 80°C for 1 hour.
-
Decolorization: After the purple color of the permanganate has disappeared, cool the mixture and filter off the manganese dioxide.
-
Acidification: Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry to obtain the phenyl-1H-pyrazole-4-carboxylic acid.
Microwave-Assisted Synthesis Method
Step 1: Synthesis of Phenyl-1H-pyrazole
-
Reactant Preparation: In a microwave process vial, mix the 1,3-dicarbonyl compound (1 equivalent) and phenylhydrazine (1 equivalent) in a minimal amount of a suitable solvent (e.g., ethanol).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 60°C with a power of 50 W for 5 minutes.
-
Cooling and Isolation: After the irradiation is complete, cool the vial to room temperature. The product often precipitates out of the solution and can be collected by filtration.
Step 2: Oxidation to Phenyl-1H-pyrazole-4-carboxylic Acid
-
Reactant Preparation: In a microwave process vial, suspend the phenyl-1H-pyrazole (1 equivalent) in water and add the oxidizing agent (e.g., KMnO₄).
-
Microwave Irradiation: Seal the vial and irradiate in the microwave reactor at 80°C with a power of 150 W for 2 minutes.
-
Work-up and Purification: After cooling, the work-up procedure is similar to the conventional method, involving filtration of manganese dioxide, acidification of the filtrate, and collection of the precipitated carboxylic acid.
Conclusion
Microwave-assisted synthesis offers a compelling alternative to conventional heating for the preparation of pyrazole carboxylic acids. The primary advantages of MAOS include a dramatic reduction in reaction times, often from hours to minutes, and generally higher product yields.[1][2][3] These benefits stem from the efficient and uniform heating provided by microwave irradiation, which can accelerate reaction rates and minimize the formation of side products. For research and development labs focused on rapid lead optimization and process development, the adoption of microwave synthesis can significantly enhance productivity and efficiency.
References
- 1. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 360. The preparation of some pyrazole derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Comparative NMR Analysis of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid and its Isomer
A detailed spectroscopic comparison of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid and its structural isomer, 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid, using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive characterization, including experimental protocols and data interpretation, for researchers in drug discovery and chemical synthesis.
This guide presents a comparative analysis of the ¹H and ¹³C NMR spectra of two constitutional isomers: this compound and 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid. The distinct substitution patterns on the pyrazole ring lead to unique chemical shifts and signal multiplicities in their respective NMR spectra, providing a clear method for their differentiation and characterization. Understanding these spectral differences is crucial for unambiguous identification in complex reaction mixtures and for quality control in synthetic processes.
Molecular Structures and NMR Assignments
The key to distinguishing between the two isomers lies in the chemical environment of the protons and carbons within each molecule. The following sections detail the expected and observed NMR signals for both compounds.
This compound is characterized by a methyl group at the N1 position and another at the C5 position of the pyrazole ring. This substitution pattern results in a single proton on the pyrazole ring at the C3 position.
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid , in contrast, features methyl groups at the N1 and C3 positions, leaving a lone proton at the C5 position of the pyrazole ring.
Comparative ¹H NMR Data
The ¹H NMR spectra provide a direct method for distinguishing between the two isomers. The chemical shift of the lone pyrazole proton is a key diagnostic signal. Additionally, the positions of the two methyl group signals differ due to their distinct electronic environments.
| Compound | Proton Assignment | Expected Chemical Shift (ppm) |
| This compound | H3 (pyrazole ring) | ~7.5 - 8.0 |
| N1-CH₃ | ~3.7 - 4.0 | |
| C5-CH₃ | ~2.4 - 2.7 | |
| COOH | >10 (broad) | |
| 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid | H5 (pyrazole ring) | ~7.8 - 8.2 |
| N1-CH₃ | ~3.7 - 4.0 | |
| C3-CH₃ | ~2.2 - 2.5 | |
| COOH | >10 (broad) |
Table 1: Comparison of ¹H NMR Chemical Shifts.
Comparative ¹³C NMR Data
The ¹³C NMR spectra further corroborate the structural assignments. The chemical shifts of the pyrazole ring carbons, particularly the substituted C3 and C5 carbons, are significantly different between the two isomers.
| Compound | Carbon Assignment | Expected Chemical Shift (ppm) |
| This compound | C3 | ~138 - 142 |
| C4 | ~110 - 115 | |
| C5 | ~145 - 150 | |
| COOH | ~165 - 175 | |
| N1-CH₃ | ~35 - 40 | |
| C5-CH₃ | ~10 - 15 | |
| 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid | C3 | ~148 - 152 |
| C4 | ~108 - 112 | |
| C5 | ~135 - 140 | |
| COOH | ~165 - 175 | |
| N1-CH₃ | ~35 - 40 | |
| C3-CH₃ | ~12 - 17 |
Table 2: Comparison of ¹³C NMR Chemical Shifts.
Experimental Protocols
NMR Sample Preparation: A 5-10 mg sample of the analyte was dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters included a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans were averaged to obtain a good signal-to-noise ratio.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same instrument at a corresponding frequency (e.g., 100 MHz or 125 MHz). Proton-decoupled spectra were obtained using a standard pulse program. A longer relaxation delay (5-10 seconds) was used to ensure quantitative observation of all carbon signals, including quaternary carbons.
Structural Visualization and NMR Correlation
The following diagram illustrates the molecular structure of this compound and highlights the key proton and carbon atoms for NMR analysis.
Figure 1: Structure of this compound with key NMR shifts.
This guide demonstrates that ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous characterization and differentiation of the structural isomers this compound and 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid. The distinct chemical shifts of the pyrazole ring proton and the substituted carbons provide clear and reliable diagnostic markers for each compound.
A Comparative Guide to the Biological Activities of Substituted Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its structural versatility allows for extensive substitution, leading to a wide array of derivatives with diverse and potent biological activities.[1][2] This guide provides a comparative analysis of substituted pyrazole compounds across several key therapeutic areas, supported by quantitative experimental data. It further details the methodologies for the key assays cited, offering a comprehensive resource for researchers in the field.
Anticancer Activity
Pyrazole derivatives have emerged as significant candidates in oncology, targeting various pathways involved in cancer cell proliferation and survival.[3][4] Many exhibit potent cytotoxic effects by inhibiting critical enzymes like cyclin-dependent kinases (CDKs), EGFR, VEGFR-2, and PI3 kinase, or by disrupting microtubule dynamics.[3][5]
The following table summarizes the in vitro cytotoxic activity (IC50) and kinase inhibitory constants (Ki) of selected pyrazole compounds against various human cancer cell lines.
| Compound/Derivative Series | Target(s) | Cancer Cell Line(s) | Activity (IC50 / Ki) | Reference Drug | Reference |
| Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine) | CDK2 | 13-cell line panel (incl. A2780 Ovarian) | Ki = 0.005 µM; GI50 = 0.127–0.560 µM | - | [6] |
| Indole-pyrazole hybrids (33, 34) | CDK2 | HCT116, MCF7, HepG2, A549 | IC50 < 23.7 µM | Doxorubicin (IC50 = 24.7–64.8 µM) | [3] |
| Compound 43 (Pyrazole carbaldehyde derivative) | PI3 Kinase | MCF-7 (Breast) | IC50 = 0.25 µM | Doxorubicin (IC50 = 0.95 µM) | [3] |
| Selenolo[2,3-c]pyrazole analogs (53, 54) | EGFR, VEGFR-2 | HepG2 (Liver) | IC50 = 15.98 µM, 13.85 µM | - | [3] |
| Pyrazoline from coumarin-carbazole chalcone | CDK2 | HeLa, NCI-H520 | - (Induces apoptosis) | - | [7] |
| 4-bromophenyl substituted pyrazole | - | A549, HeLa, MCF-7 | IC50 = 8.0 µM, 9.8 µM, 5.8 µM | - | [7] |
| KA5 (4-((4-bromophenyl) diazinyl)-5-methyl-1,3-diphenyl-pyrazole) | - | HepG2 (Liver) | IC50 = 8.5 µM | Sorafenib (IC50 = 4.51 µM) | [8] |
| 1,2,3-triazole-pyrazole hybrid (163) | - | HepG-2, HCT-116, MCF-7 | IC50 = 12.22, 14.16, 14.64 µM | Doxorubicin (IC50 = 11.21, 12.46, 13.45 µM) | [9] |
Many pyrazole anticancer agents function by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Inhibition of CDK2, for example, can lead to cell cycle arrest and apoptosis (programmed cell death).
Anti-inflammatory Activity
Substituted pyrazoles are well-established anti-inflammatory agents, with celecoxib being a prominent FDA-approved example.[1] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and mediates the production of prostaglandins.[10]
This table presents the in vivo and in vitro anti-inflammatory activities of various pyrazole derivatives.
| Compound/Derivative Series | Assay | Result | Standard Drug | Reference |
| Celecoxib | COX-2 Inhibition | Selective COX-2 Inhibitor | - | [10][11] |
| FR140423 | Carrageenan-induced paw edema | 2-3x more potent than indomethacin | Indomethacin | [12] |
| FR140423 | Recombinant human COX enzyme assay | 150x more selective for COX-2 over COX-1 | - | [12] |
| 3,5-diarylpyrazoles | COX-2 Inhibition | IC50 = 0.01 µM | - | [10] |
| Pyrazole-thiazole hybrid | COX-2/5-LOX Inhibition | IC50 = 0.03 µM (COX-2) / 0.12 µM (5-LOX); 75% edema reduction | - | [10] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX Inhibition | IC50 = 0.02 µM (COX-2) vs. 4.5 µM (COX-1) | - | [10] |
| Compound 2d (Pyrazoline) | Carrageenan-induced paw edema | More potent than indomethacin | Indomethacin | [13] |
| Compound 4 | Carrageanen-induced paw edema | Better activity than Diclofenac sodium | Diclofenac sodium | [11] |
Inflammatory stimuli trigger the arachidonic acid cascade. COX-2 converts arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins. Selective pyrazole inhibitors block this step, reducing the inflammatory response.
Antimicrobial Activity
The pyrazole nucleus is a feature of many compounds with significant activity against a spectrum of bacterial and fungal pathogens.[14][15] These derivatives offer a promising scaffold for the development of new antimicrobial agents to combat rising resistance.[16]
The table below lists the Minimum Inhibitory Concentration (MIC) values for selected pyrazole compounds against various microorganisms.
| Compound/Derivative Series | Microorganism(s) | MIC (µg/mL) | Standard Drug(s) | Reference |
| Compound 2 | Aspergillus niger | 1 | Clotrimazole | [11] |
| Hydrazones (21a-c, 22) | Bacteria & Fungi | - (Remarkable activity) | - | [16] |
| Compound 21a | Bacteria (Gram +/-) | 62.5 - 125 | Chloramphenicol | [16] |
| Compound 21a | Fungi | 2.9 - 7.8 | Clotrimazole | [16] |
| Dihydropyrazoles (4a-e) | Staphylococcus aureus, Candida albicans | Potent activity | Rifampicin, Ampicillin | [17] |
Anticonvulsant Activity
Substituted pyrazoles have demonstrated significant potential in the management of epilepsy.[18][19] They are evaluated using preclinical models that are predictive of efficacy against generalized tonic-clonic seizures in humans.[20][21]
This table summarizes the median effective dose (ED50) required to protect against seizures in the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (sc-PTZ) models.
| Compound/Derivative Series | Assay | ED50 (mg/kg) | Standard Drug(s) | Reference |
| Compound 6k | sc-PTZ | 20.4 | Valproate, Ethosuximide | [22] |
| Compound 7h | MES & sc-PTZ | More potent than Valproic acid | Valproic acid | [18][23] |
| Compounds 5d, 5e, 5g | MES | Significant potency | Phenytoin sodium | [24] |
Detailed Experimental Protocols
Detailed and standardized protocols are critical for the reproducibility and comparison of experimental data.
A. Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[25][26] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[25][27]
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium.[25] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Treatment: Prepare serial dilutions of the test pyrazole compounds in culture medium. After 24 hours, replace the old medium with 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[25]
-
MTT Addition: Following treatment, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[26]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, protected from light, allowing viable cells to reduce MTT into formazan crystals.[28]
-
Solubilization: Carefully aspirate the medium. Add 100-200 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[25][29]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[27] Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[25][26]
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
B. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[30] Injection of carrageenan into a rodent's paw induces a reproducible inflammatory response characterized by edema (swelling).[31][32]
Protocol:
-
Animal Preparation: Use adult Wistar rats or mice, acclimated to laboratory conditions.[31][33]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[33]
-
Compound Administration: Administer the test pyrazole compound, a standard drug (e.g., Indomethacin), or the vehicle to different groups of animals, typically via oral or intraperitoneal routes.
-
Induction of Edema: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of a 1% w/v carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[32][34]
-
Measurement of Edema: Measure the paw volume again at various time points after the carrageenan injection (e.g., every hour for 5 hours).[33]
-
Calculation: The increase in paw volume is calculated as the difference between the post-injection and baseline measurements. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.
C. Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[35][36]
Protocol:
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test pyrazole compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial suspension to each well containing the compound dilutions. Also, prepare a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[37]
D. Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test
The MES test is a preclinical model used to identify compounds that can prevent the spread of seizures, predictive of efficacy against generalized tonic-clonic seizures.[20][21]
Protocol:
-
Animal Preparation and Dosing: Acclimated mice or rats are treated with various doses of the test pyrazole compound, a standard anticonvulsant (e.g., Phenytoin), or vehicle. The test is conducted at the predetermined time of peak effect of the compound.[38]
-
Electrode Application: A drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas of the animal to minimize discomfort. Corneal electrodes are then placed.[20]
-
Stimulation: A supramaximal electrical stimulus (e.g., 60 Hz, 50 mA for mice, for 0.2 seconds) is delivered by an electroconvulsive shock generator.[20][39]
-
Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure.[38]
-
Endpoint: Abolition of the tonic hindlimb extension phase is the endpoint, indicating that the animal is protected by the compound.[20]
-
Calculation: The data from various dose groups are used to calculate the median effective dose (ED50), the dose that protects 50% of the animals from the seizure, typically via probit analysis.[38]
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. srrjournals.com [srrjournals.com]
- 8. Synthesis and biological evaluation of novel pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. karger.com [karger.com]
- 19. researchgate.net [researchgate.net]
- 20. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 21. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 22. benthamdirect.com [benthamdirect.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. [wisdomlib.org]
- 25. benchchem.com [benchchem.com]
- 26. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. atcc.org [atcc.org]
- 29. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 31. researchgate.net [researchgate.net]
- 32. inotiv.com [inotiv.com]
- 33. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. bio-protocol.org [bio-protocol.org]
- 35. benchchem.com [benchchem.com]
- 36. mdpi.com [mdpi.com]
- 37. integra-biosciences.com [integra-biosciences.com]
- 38. benchchem.com [benchchem.com]
- 39. meliordiscovery.com [meliordiscovery.com]
A Researcher's Guide to DFT Analysis for Structural Confirmation of Pyrazole Derivatives
In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out as a versatile class of heterocyclic compounds with a wide array of pharmacological and photophysical properties.[1] The precise structural elucidation of these molecules is paramount for understanding their bioactivity and developing new applications. While traditional analytical techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are indispensable, Density Functional Theory (DFT) has emerged as a powerful computational tool to complement and validate experimental findings. This guide provides a comparative overview of using DFT analysis for the structural confirmation of pyrazole derivatives, supported by experimental data and detailed protocols.
The Synergy of Experimental and Theoretical Approaches
DFT calculations offer a theoretical lens to examine the geometric and electronic structure of molecules.[2][3] By predicting key parameters such as bond lengths, bond angles, vibrational frequencies, and NMR chemical shifts, DFT allows for a direct comparison with experimental data. A strong correlation between the calculated and observed values provides a high degree of confidence in the proposed molecular structure.[4][5]
Comparative Analysis of Structural and Spectroscopic Data
The B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional is frequently employed in conjunction with basis sets like 6-31G(d), 6-311G++(d,p), and cc-pvtz for the study of pyrazole derivatives.[2][3][6] The choice of functional and basis set can influence the accuracy of the predictions. Below is a summary of typical comparative data.
Table 1: Comparison of Experimental and DFT-Calculated Bond Lengths (Å) and Bond Angles (°) for a Representative Pyrazole Derivative.
| Parameter | Experimental (X-ray) | Calculated (DFT/B3LYP/6-311+G(d,p)) |
| Bond Lengths (Å) | ||
| N1-N2 | 1.360 | 1.371 |
| N1-C5 | 1.335 | 1.345 |
| N2-C3 | 1.328 | 1.339 |
| C3-C4 | 1.401 | 1.405 |
| C4-C5 | 1.375 | 1.380 |
| Bond Angles (°) | ||
| C5-N1-N2 | 112.5 | 112.0 |
| N1-N2-C3 | 105.8 | 106.2 |
| N2-C3-C4 | 111.2 | 111.0 |
| C3-C4-C5 | 104.7 | 104.5 |
| N1-C5-C4 | 105.8 | 106.3 |
Note: Data is illustrative and compiled from typical values reported in the literature.[4]
Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups.
| Vibrational Mode | Experimental (FT-IR) | Calculated (DFT/B3LYP/6-31G(d)) |
| N-H stretch (pyrazole ring) | 3150-3250 | 3180-3280 |
| C=N stretch (pyrazole ring) | 1580-1620 | 1590-1630 |
| C=C stretch (aromatic rings) | 1450-1550 | 1460-1560 |
| C-H stretch (aromatic) | 3050-3100 | 3060-3110 |
Note: Calculated frequencies are often scaled to better match experimental values.[5]
Table 3: Comparison of Experimental and DFT-Calculated ¹H and ¹³C NMR Chemical Shifts (ppm).
| Nucleus | Position | Experimental (¹H/¹³C NMR) | Calculated (GIAO/DFT) |
| ¹H | Pyrazole H-4 | 6.3 - 6.8 | 6.4 - 6.9 |
| ¹H | Aromatic Protons | 7.0 - 8.2 | 7.1 - 8.3 |
| ¹³C | Pyrazole C-3 | 138 - 145 | 139 - 146 |
| ¹³C | Pyrazole C-4 | 105 - 110 | 106 - 111 |
| ¹³C | Pyrazole C-5 | 145 - 152 | 146 - 153 |
Note: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for NMR predictions.[2][3]
Workflow for Structural Confirmation using DFT
The process of using DFT for structural confirmation follows a logical sequence of steps, which can be visualized as a workflow. This ensures a systematic and thorough analysis.
DFT in Comparison to Other Structural Elucidation Techniques
While DFT is a powerful tool, it is most effective when used in conjunction with experimental methods. The following diagram outlines the relative strengths and limitations of DFT compared to other common analytical techniques.
Experimental Protocols
General Protocol for Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[7][8]
-
Preparation of the Chalcone Intermediate: In a typical procedure, an appropriate acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH in ethanol) via a Claisen-Schmidt condensation to yield the corresponding chalcone.[9] The reaction mixture is stirred at room temperature for several hours, and the completion of the reaction is monitored by Thin Layer Chromatography (TLC). The product is then precipitated by pouring the mixture into ice-cold water and acidifying. The crude chalcone is filtered, washed, and recrystallized.
-
Cyclization to Form the Pyrazole Ring: The synthesized chalcone is then refluxed with a hydrazine derivative (e.g., phenylhydrazine) in a suitable solvent such as ethanol or acetic acid for several hours.[10] The progress of the reaction is again monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated pyrazole derivative is filtered, washed with cold ethanol, and purified by recrystallization.
Protocol for DFT Calculations
All DFT calculations are typically performed using a computational chemistry software package like Gaussian.
-
Geometry Optimization: The initial structure of the pyrazole derivative is drawn using a molecular editor and subjected to geometry optimization. The B3LYP functional with the 6-311+G(d,p) basis set is a common choice for achieving a good balance between accuracy and computational cost.[3][11]
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical IR spectrum.[5]
-
NMR Calculations: The ¹H and ¹³C NMR chemical shifts are calculated using the GIAO method, often with the same functional and a suitable basis set, in a solvent that matches the experimental conditions (using a continuum solvation model like PCM).[2]
-
Analysis of Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimized structure to analyze the electronic transitions and reactivity.[12] Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify reactive sites.[2]
Protocol for Experimental Characterization
-
FT-IR Spectroscopy: The FT-IR spectra of the synthesized compounds are recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹, with the sample prepared as a KBr pellet.[13]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer at a specific frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). The samples are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and Tetramethylsilane (TMS) is used as an internal standard.[3]
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent. The diffraction data is collected on a diffractometer, and the structure is solved and refined using specialized software.[4]
By integrating DFT calculations with these established experimental techniques, researchers can achieve a comprehensive and robust structural confirmation of novel pyrazole derivatives, paving the way for their further development in various scientific fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Diffraction Analysis of Pyrazole-Based Compounds for Structural Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pyrazole-based compounds analyzed through X-ray diffraction, a cornerstone technique for the definitive determination of three-dimensional molecular structures. The unique insights offered by X-ray crystallography are indispensable for structural validation, understanding intermolecular interactions, and guiding drug design and development. Pyrazole rings are key components in many pharmaceuticals, and precise structural data are crucial for understanding their biological activity.[1][2]
General Workflow for Structural Validation by X-ray Diffraction
The process of determining a molecular structure using single-crystal X-ray diffraction follows a well-defined workflow, from obtaining a suitable crystal to refining the final structure. This process is crucial for unambiguously determining the atomic arrangement within a molecule.[3]
Comparative Crystallographic Data of 4-Halogenated-1H-Pyrazoles
The substitution of different halogen atoms on the pyrazole ring can influence the crystal packing and intermolecular interactions, such as hydrogen bonding. The following table summarizes key crystallographic data for a series of 4-halogenated-1H-pyrazoles, providing a clear comparison of their structural parameters.[4]
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | N(H)···N distance (Å) |
| 4-Fluoro-1H-pyrazole | C₃H₃FN₂ | Monoclinic | P2₁/n | 3.896(3) | 11.233(9) | 8.354(7) | 91.88(2) | 2.895 |
| 4-Chloro-1H-pyrazole | C₃H₃ClN₂ | Monoclinic | P2₁/c | 8.525(2) | 11.109(3) | 9.771(2) | 115.11(1) | 2.912 |
| 4-Bromo-1H-pyrazole | C₃H₃BrN₂ | Monoclinic | P2₁/c | 8.747(2) | 11.082(2) | 9.944(2) | 116.00(1) | 2.909 |
| 4-Iodo-1H-pyrazole | C₃H₃IN₂ | Orthorhombic | P2₁2₁2₁ | 6.002(1) | 7.643(2) | 13.123(3) | 90 | 2.899 |
Data sourced from a comparative study on 4-halogenated-1H-pyrazoles. The chloro and bromo derivatives are isostructural.[4]
Experimental Protocols
Detailed and reproducible methodologies are critical for obtaining high-quality crystallographic data. The following protocols outline the key steps in the structural analysis of pyrazole-based compounds.
1. Crystal Growth
The initial and often most challenging step is growing a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[5][6] For pyrazole-based compounds, slow evaporation from a supersaturated solution is a common and effective method.
-
Protocol:
-
Dissolve the purified pyrazole compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or ethyl acetate) to the point of saturation.
-
Gently warm the solution to ensure complete dissolution.
-
Filter the warm solution to remove any particulate impurities.
-
Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant, cool temperature.
-
Monitor for the formation of single crystals over several hours to days.
-
2. Data Collection
Once a suitable crystal is obtained, it is mounted and exposed to a monochromatic X-ray beam to generate a diffraction pattern.[5][6]
-
Protocol:
-
Carefully select and mount a single crystal (typically 0.1-0.3 mm) on a goniometer head.[6]
-
The crystal is often cooled to a low temperature (e.g., 100-120 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
The mounted crystal is placed within an X-ray diffractometer.
-
A monochromatic X-ray beam (commonly from a Mo or Cu source) is directed at the crystal.[7]
-
The crystal is rotated, and a series of diffraction images are collected by a detector. The angles and intensities of the diffracted X-rays are recorded.[5][6]
-
3. Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure, ultimately yielding a three-dimensional model of the electron density and atomic positions.
-
Protocol:
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and space group, and to integrate the intensities of the diffraction spots.
-
Structure Solution: The initial atomic positions are determined from the processed data. For small molecules like pyrazole derivatives, direct methods are typically employed to solve the phase problem.[6]
-
Structural Refinement: The initial structural model is refined using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[6]
-
Validation: The final structure is validated using established crystallographic metrics to ensure its chemical and geometric sensibility. The finalized structural data is typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).[8]
-
Comparison with Alternative Techniques
While other analytical techniques provide valuable structural information, X-ray diffraction stands alone in its ability to provide a complete and unambiguous three-dimensional structure.
-
NMR Spectroscopy: Provides detailed information about the connectivity and chemical environment of atoms but does not directly reveal bond lengths, bond angles, or crystal packing.
-
Mass Spectrometry: Determines the molecular weight and elemental composition with high accuracy but offers limited information about the 3D arrangement of atoms.
X-ray crystallography complements these techniques by delivering a precise and accurate measurement of molecular dimensions, making it the definitive method for structural validation.[3]
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. rigaku.com [rigaku.com]
- 4. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,5-Dimethyl-1H-pyrazole-4-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid, a compound commonly used in pharmaceutical research and development. Adherence to these protocols is essential for minimizing environmental impact and safeguarding personnel from potential hazards.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance.[1] All personnel handling this compound must be thoroughly familiar with its potential risks and the necessary safety precautions.
Hazard Identification and Precautionary Statements:
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. |
| Causes skin irritation[1] | Skin Corrosion/Irritation (Category 2) | Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1] |
| Causes serious eye irritation[2] | Serious Eye Damage/Eye Irritation (Category 2) | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |
| May cause respiratory irritation[1] | Specific target organ toxicity (single exposure) (Category 3) | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1] |
Personal Protective Equipment (PPE):
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and irritation.[1] |
| Eye/Face Protection | Safety glasses with side-shields or goggles | To protect against dust particles and splashes.[1][2] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes | To minimize the risk of accidental skin exposure. |
| Respiratory Protection | NIOSH-approved respirator (if dust generation is likely) | To prevent inhalation and respiratory tract irritation.[3] |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is incineration by a licensed waste disposal facility.[1]
Experimental Protocol for Chemical Inactivation and Disposal:
-
Segregation and Storage of Waste:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, amines, and reducing agents.[2]
-
Ensure the container is tightly closed to prevent the release of dust or vapors.[1]
-
-
Preparing for Disposal:
-
For larger quantities, it is recommended to dissolve or mix the material with a combustible solvent. This should be done in a fume hood while wearing appropriate PPE.
-
The choice of solvent should be approved by your institution's environmental health and safety (EHS) department.
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the full chemical name and any relevant safety data sheet (SDS) information to the disposal company.
-
Disposal must be conducted in accordance with all local, regional, national, and international regulations.
-
Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure the Area:
-
Immediately alert others in the vicinity and evacuate the area if necessary.
-
Restrict access to the spill site.
-
-
Ventilate the Area:
-
Ensure adequate ventilation to disperse any airborne dust.
-
-
Cleanup Procedures:
-
For dry spills, carefully sweep or vacuum the material. Avoid generating dust.[2][3]
-
Place the collected material into a suitable, labeled container for disposal.[2]
-
For wet spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth, vermiculite).
-
Once the spill has been cleaned, decontaminate the area with a suitable cleaning agent and wash the area with water.[3]
-
Do not allow the spilled material or cleaning run-off to enter drains or waterways.
-
-
Personal Decontamination:
Visualizing Disposal and Safety Workflows
To further clarify the procedural steps, the following diagrams illustrate the key decision-making and operational workflows for the disposal and emergency management of this compound.
Caption: Disposal Workflow Diagram
Caption: Spill Response Workflow
References
Personal protective equipment for handling 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid
This guide provides immediate, essential safety and logistical information for handling 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to use appropriate personal protective equipment to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Reason for Use |
| Eye/Face Protection | Chemical safety goggles or a face shield | To protect against splashes and dust that can cause serious eye irritation.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or protective clothing | To prevent skin contact which can cause irritation.[1][2][4] Contaminated clothing should be removed and washed before reuse.[1][2] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | To be used in poorly ventilated areas or when dust formation is likely, as the compound may cause respiratory irritation.[1][2] |
Operational and Disposal Plans
Strict adherence to the following procedures is necessary to ensure safety during handling and disposal.
Step-by-Step Handling Procedures:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1] Do not ingest or inhale the substance.[1]
-
Prevent Dust Formation: Minimize the generation of dust during handling.[1]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place.[1][2] Keep it away from incompatible materials such as acids and strong bases.[1]
Disposal Plan:
-
Waste Collection: Collect waste material in suitable, closed containers clearly labeled for chemical waste.[1]
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[1][2] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Environmental Precautions: Do not allow the chemical to enter drains, soil, or surface water.[2]
Emergency First-Aid Measures
In case of accidental exposure, follow these first-aid measures immediately:
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1][2] If the person feels unwell, call a poison center or doctor.[1][2]
-
Skin Contact: Wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes.[1][2] If present and easy to do, remove contact lenses and continue rinsing.[1][2] If eye irritation persists, get medical attention.[1][2]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[1] Seek medical attention if symptoms occur.[1]
Safety Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
